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But-2-ene-1,4-diol;propanoic acid

Cat. No.: B14752922
CAS No.: 1572-83-4
M. Wt: 236.26 g/mol
InChI Key: IXYNMBFUNYVOQN-UHFFFAOYSA-N
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Description

Current Research Landscape and Significance of But-2-ene-1,4-diol in Advanced Organic Synthesis

But-2-ene-1,4-diol is a versatile chemical intermediate with considerable significance in advanced organic synthesis. chemicalbook.comchemicalbook.com Its bifunctional nature, containing both a carbon-carbon double bond and two hydroxyl groups, allows for a wide range of chemical transformations. It is a crucial precursor in the manufacturing of various commercially important products. chemicalbook.comnbinno.com

Key Applications and Research Interest:

Polymer Synthesis: It serves as a monomer and cross-linking agent for synthetic resins, including alkyd resins, which are vital in the paint and coatings industry. chemicalbook.com Its role in nylon synthesis contributes to the production of fibers, films, and engineering plastics. chemicalbook.com

Fine Chemicals and Pharmaceuticals: But-2-ene-1,4-diol is a key building block for producing the insecticide endosulfan (B1671282) and vitamins such as A and B6. chemicalbook.comwikipedia.org

Plasticizers: It is used in the synthesis of plasticizers, which are essential additives for enhancing the flexibility and durability of plastics. chemicalbook.com

Catalytic Hydrogenation: A significant area of research focuses on the selective hydrogenation of 2-butyne-1,4-diol (B31916) to produce But-2-ene-1,4-diol. chemicalbook.com Studies explore various catalysts, such as palladium and platinum-based systems, to achieve high selectivity and conversion under mild conditions, which is a key goal in green chemistry. chemicalbook.comgoogle.com For instance, a silicon carbide-supported platinum catalyst has demonstrated high selectivity (up to 96%) for 2-Butene-1,4-diol (B106632). chemicalbook.com Similarly, a Schiff base modified palladium nanocatalyst has shown excellent performance with nearly 100% selectivity under mild conditions. chemicalbook.com

Interactive Table: Properties of But-2-ene-1,4-diol

PropertyValue
Molecular Formula C4H8O2 nih.gov
Molar Mass 88.11 g/mol chemicalbook.comnih.gov
Appearance Nearly colorless, odorless liquid nih.gov
Boiling Point 141-149 °C at 20 mm Hg nih.gov
Melting Point 7 °C nih.gov
Solubility Very soluble in water, ethanol (B145695), and acetone (B3395972) chemicalbook.comnih.gov

Evolving Research Avenues for Propanoic Acid in Sustainable Chemical Production

Propanoic acid, a three-carbon carboxylic acid, is at the forefront of research into sustainable chemical production. patsnap.com Traditionally produced from petrochemical feedstocks, there is a strong global shift towards bio-based manufacturing routes to reduce environmental impact. patsnap.compatsnap.com After acetic and formic acids, it is one of the largest industrially produced carboxylic acids by capacity. researchgate.netnih.gov

Key Research Avenues:

Bio-based Production: A major focus is the fermentation of renewable feedstocks like biomass, glycerol (B35011), and sugars using various bacteria, particularly from the Propionibacterium genus. patsnap.comresearchgate.netmdpi.comwikipedia.org This approach aligns with the principles of a circular economy and green chemistry. patsnap.compatsnap.com Research aims to overcome challenges like end-product inhibition and the formation of by-products such as acetic and succinic acid. wikipedia.org

Catalytic Conversion: Another promising area involves the catalytic conversion of biomass-derived platform chemicals, like lactic acid, into propanoic acid. patsnap.comrsc.orgresearchgate.net For example, a cobalt catalyst has been shown to effectively transform lactic acid and carbohydrates from biomass into propanoic acid in an aqueous medium. rsc.orgresearchgate.net

Sustainable Applications: Propanoic acid's applications are also evolving. It is widely used as a food and animal feed preservative due to its ability to inhibit mold and bacterial growth. wikipedia.orgsocccd.educreative-proteomics.com Furthermore, it is a building block for producing biodegradable plastics and biofuels, highlighting its role in a sustainable future. patsnap.comsocccd.edu

Interactive Table: Comparison of Propanoic Acid Production Methods

Production MethodFeedstockKey FeaturesResearch Goal
Petrochemical Synthesis Ethylene (B1197577), Carbon Monoxide nih.govmdpi.comDominant industrial method (e.g., Reppe process). nih.govmdpi.comImprove efficiency and reduce environmental impact of established processes. researchgate.net
Biomass Fermentation Sugars, Glycerol, Lignocellulose patsnap.comresearchgate.netrsc.orgUses renewable resources, potential for lower greenhouse gas emissions. researchgate.netIncrease yield, productivity, and tolerance to product inhibition; reduce by-product formation. wikipedia.orgrsc.org
Catalytic Conversion Lactic Acid, Carbohydrates rsc.orgresearchgate.netOffers a non-fermentative route from bio-based chemicals.Develop highly selective and robust catalysts that operate under mild conditions. rsc.org

Methodological and Theoretical Frameworks for Investigating Diol-Carboxylic Acid Systems

The interaction between diols and carboxylic acids, primarily through esterification, is fundamental to producing a vast array of valuable compounds, including polyesters. mdpi.com Investigating these systems involves a combination of experimental and theoretical approaches to understand reaction mechanisms, kinetics, and catalyst performance.

Esterification and Polyesterification: The reaction between a diol like But-2-ene-1,4-diol and a carboxylic acid like propanoic acid results in the formation of an ester. When this reaction is repeated, it leads to the formation of polyesters. The properties of the resulting polymers can be tuned by carefully selecting the monomer units. mdpi.com The synthesis of biodegradable polymers from bio-based diols and dicarboxylic acids is a particularly active area of research. mdpi.com

Catalysis: These reactions are often catalyzed. While the carboxylic acid itself can act as a catalyst, metal-based catalysts (e.g., based on titanium or tin) are commonly used to increase the reaction rate. researchgate.net However, the precise nature of the active catalytic species is often not fully understood and is a subject of ongoing research. researchgate.net Recent developments include the use of iridium complexes for the dehydrogenative synthesis of dicarboxylic acids from diols, a process that coproduces valuable hydrogen gas. sciencedaily.comresearchgate.net

Theoretical and Mechanistic Studies: Computational chemistry provides powerful tools to investigate the reaction pathways of esterification. rsc.orgrsc.org Theoretical studies can elucidate complex mechanisms, such as whether the reaction proceeds through a direct nucleophilic attack or a more intricate, catalyst-assisted pathway. For example, recent computational work on the esterification of boric acid with diols revealed a novel mechanistic pathway, challenging previously held assumptions about the rate-determining step. rsc.orgrsc.org Such fundamental understanding is crucial for the rational design of new catalysts and for controlling the outcomes of these reactions. rsc.org

Overview of Key Research Challenges and Opportunities in But-2-ene-1,4-diol and Propanoic Acid Systems

The combination of But-2-ene-1,4-diol and propanoic acid into a single chemical system, identified in databases as "But-2-ene-1,4-diol;propanoic acid," presents unique challenges and opportunities. nih.gov

Key Research Challenges:

Catalyst Efficiency and Selectivity: A primary challenge is developing catalysts that can selectively promote the desired esterification reaction between the diol and carboxylic acid without promoting unwanted side reactions, such as the polymerization of But-2-ene-1,4-diol itself or the over-oxidation of the reactants. For the synthesis of the diol, preventing full hydrogenation to butane-1,4-diol is a key challenge. chemicalbook.com

Sustainable Feedstocks: While significant progress has been made in producing propanoic acid from biomass, further research is needed to make these processes economically competitive with petrochemical routes. patsnap.comrsc.org This includes improving fermentation productivity and simplifying downstream processing. patsnap.com

Process Control: Controlling the reaction between a bifunctional diol and a monofunctional carboxylic acid requires precise control over reaction conditions (temperature, pressure, stoichiometry) to achieve the desired product, whether it be a monoester, diester, or a specific oligomer.

Key Research Opportunities:

Novel Bio-derived Polymers: The reaction between But-2-ene-1,4-diol and bio-based propanoic acid or its derivatives opens pathways to new, potentially biodegradable polyesters and other polymers. These materials could offer unique properties and find applications in fields ranging from packaging to biomedical devices. mdpi.comrsc.org

Green Synthesis Routes: There is a significant opportunity to design integrated, sustainable processes that start from renewable feedstocks to produce both the diol and the carboxylic acid, and then combine them in a green, catalytic step. This aligns with the broader goals of creating a circular chemical industry. patsnap.comsciencedaily.com

Functional Molecules: The specific ester products of But-2-ene-1,4-diol and propanoic acid could be valuable as specialty chemicals, plasticizers, or intermediates for more complex syntheses. The presence of the unreacted double bond in the monoester product, for instance, provides a handle for further chemical modification, creating multifunctional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O6 B14752922 But-2-ene-1,4-diol;propanoic acid CAS No. 1572-83-4

Properties

CAS No.

1572-83-4

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

but-2-ene-1,4-diol;propanoic acid

InChI

InChI=1S/C4H8O2.2C3H6O2/c5-3-1-2-4-6;2*1-2-3(4)5/h1-2,5-6H,3-4H2;2*2H2,1H3,(H,4,5)

InChI Key

IXYNMBFUNYVOQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.C(C=CCO)O

Origin of Product

United States

But 2 Ene 1,4 Diol: Advanced Synthetic Methodologies and Mechanistic Investigations

Catalytic Hydrogenation of 2-Butyne-1,4-diol (B31916): Controlled Stereoselective Synthesis

The conversion of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (B106632) (BED) is a critical industrial process, as BED is a precursor for various pharmaceuticals, insecticides like endosulfan (B1671282), and vitamins such as A and B6. researchgate.netwikipedia.org The primary challenge lies in achieving high selectivity for the cis-alkene (Z)-2-butene-1,4-diol, while preventing over-hydrogenation to butane-1,4-diol (B1D) and avoiding the formation of other byproducts. researchgate.netresearchgate.net The stereoselective nature of this transformation is highly dependent on the choice of catalyst and reaction conditions.

Palladium (Pd) catalysts are widely employed for the selective hydrogenation of alkynes due to their high activity. researchgate.netjst.go.jp Nanostructured palladium catalysts, in both colloidal and supported forms, have demonstrated significantly higher catalytic activity—10 to 40 times more—in the hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol (B44940) compared to conventional Pd catalysts. jst.go.jp However, controlling the selectivity remains a key research focus, often requiring modification of the catalyst's electronic and geometric properties. mdpi.com

To enhance selectivity towards the desired alkene, palladium catalysts are often modified. A well-known example is the Lindlar catalyst, which is palladium poisoned with lead acetate (B1210297) and supported on calcium carbonate. This "poisoning" deactivates the most active sites on the palladium surface, thereby reducing the rate of over-hydrogenation of the initially formed alkene. nih.gov

A more modern approach involves the use of specific ligands, such as Schiff bases, to modify the catalyst's properties. For instance, a Schiff base modified palladium catalyst has been developed for the selective hydrogenation of BYD. jst.go.jpdocumentsdelivered.com This modification can create a dynamic metal-support interaction, which helps in the selective exclusion of alkenes from the palladium surface, thus preventing further reduction. nih.gov Another strategy involves using additives like diethylenetriamine (B155796) (DETA), which can dynamically adjust the adsorption behavior of reactants and boost the catalyst's intrinsic activity and selectivity. nih.gov

Achieving high conversion of 2-butyne-1,4-diol simultaneously with high selectivity for (Z)-2-butene-1,4-diol requires careful optimization of several reaction parameters. These include temperature, hydrogen pressure, solvent, and catalyst concentration. For example, in the hydrogenation of 1-phenyl-1-propyne (B1211112) over a Pd-Ag single-atom alloy catalyst, selectivity remained high (over 95%) across a wide range of conversions, indicating that direct alkyne-to-alkane hydrogenation was negligible on that specific catalyst. mdpi.com The primary product of hydrogenation is typically the cis-isomer, with the trans-isomer often formed through a subsequent, hydrogen-assisted isomerization reaction catalyzed by palladium. nih.gov The choice of solvent can also play a crucial role in product distribution. documentsdelivered.com

Table 1: Effect of Reaction Conditions on Catalyst Performance
Catalyst SystemTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity (%)Reference
DETA-Modified Pd35Not specified>98.294 (for 2-methyl-3-butyn-2-ol) nih.gov
0.5wt% Pt/SiC100195.696.1 (for BED) rsc.orgrsc.org
1% Pt/CaCO₃ with AmmoniaNot specifiedNot specifiedNot specified~100 (for B2D) researchgate.net

The kinetics of selective alkyne hydrogenation on palladium catalysts are often described by Langmuir-Hinshelwood type models. researchgate.netmdpi.commdpi.com These models typically assume competitive adsorption of hydrogen, the alkyne, and the resulting alkene onto the catalyst's active sites. mdpi.com The reaction mechanism is generally understood to proceed via the Horiuti-Polanyi mechanism, which involves a series of sequential hydrogen additions. mdpi.com

A proposed mechanism consists of several steps:

Coordination of the alkyne to the palladium surface. nih.gov

Activation of dihydrogen on the metal surface. nih.gov

Stepwise transfer of two hydrogen atoms to the adsorbed alkyne. nih.gov

Desorption of the resulting alkene from the catalyst surface. nih.gov

The high selectivity for the cis-alkene is attributed to the geometry of the alkyne adsorbed on the catalyst surface, which favors the addition of both hydrogen atoms to the same face of the triple bond. The decline in selectivity is often linked to over-hydrogenation, which can be promoted by hydrogen absorbed in the palladium lattice (palladium hydride phases). mdpi.com

Nickel-based catalysts, such as Raney nickel, are also used for hydrogenation reactions. researchgate.netresearchgate.net However, they often require more severe reaction conditions (higher temperatures and pressures) compared to palladium or platinum catalysts. researchgate.netnih.gov A significant challenge with nickel catalysts is controlling selectivity. The hydrogenation of BYD over Raney nickel often proceeds in stages: first to cis-BED, which is then further hydrogenated to butane-1,4-diol. researchgate.net Side products such as γ-hydroxybutanal and its derivatives can also form, particularly as the reaction progresses. researchgate.net The dynamic nature of the nickel surface under reaction conditions can lead to changes in selectivity, with different sites (e.g., adatoms vs. terraces) favoring different reaction pathways like methanation versus reverse water-gas shift. nih.gov

Platinum (Pt) based catalysts have shown promise in eliminating the formation of certain side products during the hydrogenation of butynediol. researchgate.netjst.go.jp Supporting platinum on materials like silicon carbide (SiC) can lead to highly efficient and selective catalysts. A catalyst with a low concentration of platinum (0.5 wt%) supported on SiC exhibited excellent selectivity (~96%) for 2-butene-1,4-diol with a high conversion of 2-butyne-1,4-diol (96%). researchgate.netrsc.org Characterization has shown that metallic Pt nanoparticles, with a size of 2–3 nm, are the active species in this reaction. documentsdelivered.comrsc.org

The enhanced performance of Pt/SiC is attributed to the properties of the support and the nature of the platinum species formed during the reaction. The use of modifiers, such as alkali metals (e.g., Cs), can further increase the selectivity of Pt catalysts to over 99% by increasing the electron density of the platinum, which facilitates faster desorption of the desired butenediol product. researchgate.net Another approach involves using bismuth to block the most active step sites on the platinum surface, which are associated with unselective hydrogenation, thereby favoring the desired alkyne-to-alkene transformation. researchgate.netacs.org

Table 2: Comparison of Different Platinum-Based Catalysts on SiC Support
Pt Loading (wt%)SupportBYD Conversion (%)BED Selectivity (%)Reference
0.1SiC87.497.8 rsc.org
0.5SiC95.696.1 rsc.org
1.0SiC93.794.4 rsc.org

Comparative Analysis of Catalyst Performance and Industrial Scalability Research

The synthesis of but-2-ene-1,4-diol often involves the selective hydrogenation of 2-butyne-1,4-diol. Various catalysts have been developed to improve the efficiency and selectivity of this process. Industrial methods have historically utilized nickel or palladium-based catalysts, though these can lead to the over-hydrogenation to butane-1,4-diol and often require harsh reaction conditions. chemicalbook.com

Recent research has focused on developing more efficient and selective catalysts. For instance, a silicon carbide-supported platinum catalyst (Pt/SiC) with a low Pt loading (0.5 wt%) has demonstrated high selectivity (up to 96%) and conversion (up to 96%) for 2-butene-1,4-diol at 100°C and 1 MPa of H2 pressure. chemicalbook.com A notable advantage of this catalyst is that the only significant by-product is butane-1,4-diol, simplifying separation processes. chemicalbook.com

Another promising development is a Schiff base-modified palladium nanocatalyst, which has shown excellent performance in the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol. Under mild conditions (50°C, 2 MPa H2), this catalyst achieved a 95.2% conversion of 2-butyne-1,4-diol with nearly 100% selectivity for 2-butene-1,4-diol, without the need for additives. chemicalbook.com

For industrial-scale production from butadiene, the Mitsubishi Chemical process involves a three-step route: diacetoxylation, hydrogenation, and hydrolysis. sci-hub.seresearchgate.net A key innovation in this process is the use of a Pd-Te-C catalyst for the oxidative acetoxylation of 1,3-butadiene, which exhibits good activity and selectivity while minimizing catalyst leaching and polymer formation. researchgate.net

The table below provides a comparative overview of different catalytic systems for the synthesis of but-2-ene-1,4-diol.

Catalyst SystemSubstrateKey FeaturesConversion (%)Selectivity (%)Reference
Pt/SiC (0.5 wt% Pt)2-Butyne-1,4-diolLow Pt loading, only BDO as by-productup to 96up to 96 chemicalbook.com
Schiff Base-Modified Pd Nanocatalyst2-Butyne-1,4-diolMild conditions, additive-free95.2~100 chemicalbook.com
Pd-Te-C1,3-ButadieneGood activity and selectivity, minimizes side reactionsHighHigh researchgate.net
Lead-poisoned Pd-C2-Butyne-1,4-diolSelective hydrogenation93.0-94.393.0-94.7 google.com
Nickel-tracer catalyst (two-stage)2-Butyne-1,4-diolTwo-stage process for high conversion to butane-1,4-diol90-98 (first stage)N/A google.com

Biocatalytic Synthesis and Green Chemistry Approaches for But-2-ene-1,4-diol

Biocatalytic methods offer a green alternative for the synthesis of but-2-ene-1,4-diol, emphasizing improved selectivity and reduced environmental impact.

Enzyme-Catalyzed Reactions for Improved Selectivity and Reduced By-product Formation

Enzyme-catalyzed reactions are being explored to enhance the selectivity of but-2-ene-1,4-diol synthesis. While specific enzymatic routes for the direct production of but-2-ene-1,4-diol from propanoic acid are not extensively detailed in the provided search results, the broader field of biocatalysis points towards the potential for such transformations. For example, radical S-adenosylmethionine (rSAM) enzymes are known to catalyze a vast array of biotransformations. acs.org The development of photocatalytic approaches for these enzymes has been shown to significantly improve their activity and provides a clean, reductant-controlled system for exploring complex redox mechanisms. acs.org This could pave the way for novel biocatalytic pathways for synthesizing diols.

Exploration of Continuous Flow Synthesis Systems in Biocatalysis

Continuous flow systems are gaining traction in biocatalysis as they offer several advantages, including improved reaction control, higher throughput, and easier product separation. A study on the selective hydrogenation of alkynes to alkenes utilized a monolithic reactor with a PdMonoBor catalyst in a continuous flow setup. chemicalbook.com This system demonstrated efficient conversion and high selectivity, with the added benefit of minimal catalyst leaching. chemicalbook.com Such continuous flow methodologies could be adapted for the biocatalytic synthesis of but-2-ene-1,4-diol, potentially leading to more efficient and scalable green chemical processes.

Novel Synthetic Routes and Precursor Transformation Research

Research into novel synthetic pathways for but-2-ene-1,4-diol focuses on utilizing alternative precursors and reaction conditions.

Hydrolysis of Butadiene Derivatives under Controlled Conditions

One established route to 1,4-butanediol (B3395766), a related compound, involves the hydrolysis of 1,4-diacetoxy-2-butene, which is derived from 1,3-butadiene. sci-hub.se The process typically involves the acetoxylation of butadiene, followed by hydrogenation and then hydrolysis. sci-hub.segoogle.com The hydrolysis of 1,4-dichloro-2-butene has also been used on a smaller commercial scale. sci-hub.se These methods highlight the potential of using butadiene derivatives as precursors, where controlled hydrolysis is a key step. A general and highly stereoselective method for forming (Z)-1,4-but-2-ene diols has been described using water as a nucleophile with vinyl-substituted cyclic carbonate precursors in the presence of a palladium catalyst. nih.govresearchgate.net This approach provides high yields without requiring special precautions. nih.govresearchgate.net

Isomerization of 3-Butene-1,2-diol (B138189) via Catalytic Environments

The isomerization of butene diols represents another avenue for synthesizing specific isomers of but-2-ene-1,4-diol. While direct isomerization of 3-butene-1,2-diol to but-2-ene-1,4-diol is not explicitly detailed in the search results, the isomerization of related butene compounds is a well-studied area. For instance, the thermal isomerization of butene-1 to butene-2 has been investigated. researchgate.net Furthermore, theoretical studies on the isomerization of 2-butene (B3427860) to isobutene over zeolite catalysts have provided insights into the reaction mechanisms, which could be relevant for designing catalytic systems for diol isomerization. frontiersin.org The substrate analogue but-3-ene-1,2-diol has been studied as an inhibitor for coenzyme B12-dependent glycerol (B35011) dehydratase, suggesting that enzymatic systems could potentially be engineered for specific isomerization reactions. nih.gov

Catalytic Formation from Vinyl-Substituted Cyclic Carbonate Precursors

The synthesis of but-2-ene-1,4-diols has been advanced through catalytic methods that utilize vinyl-substituted cyclic carbonate precursors. researchgate.netscispace.comnih.gov This approach offers a highly efficient and stereoselective route to obtaining these valuable diol scaffolds. researchgate.netscispace.comnih.gov The reaction involves a palladium-catalyzed decarboxylative process where vinyl ethylene (B1197577) carbonates (VECs) react with a nucleophile. researchgate.net This methodology is notable for its mild operating conditions and for not requiring additives or special precautions, which is an improvement over traditional stoichiometric methods that often necessitate air-sensitive reagents like diisobutylaluminum hydride (DIBAL-H). scispace.com The presence of a suitable palladium catalyst is crucial for the formation of 1,4-diol products; in its absence, hydrolysis of the carbonate may lead to 1,2-diols instead. scispace.com

Stereoselective Formation of (Z)-1,4-But-2-ene Diols using Nucleophilic Reagents

A significant development in this area is the highly stereoselective formation of (Z)-1,4-but-2-ene diols using water as the nucleophilic reagent. researchgate.netnih.govrecercat.cat This method is the first general catalytic approach to produce these diols with high stereo-control. scispace.com The reaction proceeds with high yields and accommodates a wide range of reaction partners. researchgate.netnih.govrecercat.cat The process is user-friendly, can be conducted in air, and does not require any additives, which enhances its applicability in preparative chemistry. scispace.com The scope of this reaction is broad, with various substituted vinyl cyclic carbonates, including those with furyl, thiophene, and pyridyl groups, smoothly converting to the corresponding (Z)-1,4-diols in high yields. scispace.com This is noteworthy as the heteroatoms in these substrates have the potential to coordinate with and deactivate the palladium catalyst. scispace.com

Table 1: Scope of Substrates in the Catalytic Formation of (Z)-1,4-But-2-ene Diols scispace.com
Substrate (Vinyl-Substituted Cyclic Carbonate)Product ((Z)-1,4-Diol)Yield (%)
Phenyl-substituted(Z)-1-Phenylbut-2-ene-1,4-diol94
4-Methylphenyl-substituted(Z)-1-(p-Tolyl)but-2-ene-1,4-diol96
4-Methoxyphenyl-substituted(Z)-1-(4-Methoxyphenyl)but-2-ene-1,4-diol95
4-Chlorophenyl-substituted(Z)-1-(4-Chlorophenyl)but-2-ene-1,4-diol91
2-Furyl-substituted(Z)-1-(Furan-2-yl)but-2-ene-1,4-diol93
Thiophen-2-yl-substituted(Z)-1-(Thiophen-2-yl)but-2-ene-1,4-diol90
Pyridin-3-yl-substituted(Z)-1-(Pyridin-3-yl)but-2-ene-1,4-diol88
Mechanistic Insights into Stereocontrol via Catalytic Intermediates

The high stereoselectivity of the reaction towards the (Z)-isomer is governed by the mechanism of the catalytic cycle. researchgate.netnih.gov Experimental controls and mechanistic studies suggest that hyperconjugation within a key catalytic intermediate after decarboxylation plays a crucial role in determining the stereochemical outcome. researchgate.netnih.gov The proposed mechanism begins with the in-situ generation of a Pd(0) species which coordinates with the vinyl ethylene carbonate (VEC) to form a complex. researchgate.net This is followed by an oxidative addition to create an allylic intermediate. researchgate.net Through a π-σ-π interconversion, another intermediate is formed which then undergoes CO2 extrusion to yield a stable palladacyclic intermediate. researchgate.net It is the stability and structure of this intermediate that directs the stereoselective formation of the (Z)-diol product. researchgate.net

Multi-step Synthetic Strategies for Functionalized Derivatives

Beyond the synthesis of the diol itself, multi-step strategies have been developed to access functionalized derivatives. researchgate.netnih.gov One such strategy is the palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene carbonates with various carboxylic acids. researchgate.netnih.gov This protocol provides a general and direct route to (Z)-2-butene-1,4-diol monoesters with excellent regio- and stereoselectivity. researchgate.netnih.gov These monoesters are valuable synthons as they allow for rapid diversification and the creation of a portfolio of formally desymmetrized (Z)-alkenes. researchgate.net The synthesis of 1,4-hetero-bifunctionalized (Z)-alkenes is generally challenging due to issues of selectivity, making this catalytic approach particularly significant. researchgate.netnih.gov These synthetic transformations demonstrate the utility of (Z)-2-butene-1,4-diol monoesters in creating more complex molecules. researchgate.net

Table 2: Examples of Functionalized (Z)-2-Butene-1,4-diol Monoesters via Pd-Catalyzed Decarboxylative Acyloxylation researchgate.net
Vinyl Ethylene Carbonate (VEC)Carboxylic AcidProduct (Monoester)Yield (%)
Phenyl-VECAcetic Acid(Z)-4-Hydroxy-1-phenylbut-2-en-1-yl acetate85
Phenyl-VECBenzoic Acid(Z)-4-Hydroxy-1-phenylbut-2-en-1-yl benzoate92
Phenyl-VECPivalic Acid(Z)-4-Hydroxy-1-phenylbut-2-en-1-yl pivalate88
Naphthyl-VECAcetic Acid(Z)-4-Hydroxy-1-(naphthalen-2-yl)but-2-en-1-yl acetate89
Cyclohexyl-VECBenzoic Acid(Z)-1-Cyclohexyl-4-hydroxybut-2-en-1-yl benzoate75

Reactivity and Chemical Transformations of But-2-ene-1,4-diol in Organic Synthesis

But-2-ene-1,4-diol is an important chemical intermediate used in the production of various compounds. chemicalbook.com Its reactivity is centered around the two hydroxyl groups and the carbon-carbon double bond, allowing for a range of chemical transformations. These transformations include hydrogenation to produce 1,4-butanediol, and its use as a building block for polymers and other complex molecules. chemicalbook.comwikipedia.org

Nucleophilic Addition Reactions and Functionalization Pathways

The hydroxyl groups of but-2-ene-1,4-diol can act as nucleophiles in addition reactions. libretexts.orgmasterorganicchemistry.com The addition of oxygen nucleophiles to carbonyl compounds is a reversible reaction that can be catalyzed by either acid or base. libretexts.org This reactivity allows for the functionalization of the diol and its incorporation into larger molecular structures. nih.gov For instance, the diol can participate in reactions to form acetals, which can be used to protect carbonyl groups in multi-step syntheses. libretexts.orgyoutube.com

Reactions with Oxygen Nucleophiles and Cross-linking Applications

The nucleophilic character of the hydroxyl groups in but-2-ene-1,4-diol and its derivatives is key to its application in polymer chemistry, particularly in cross-linking. nih.gov For example, telechelic polyether diols, such as poly(2-butenediol), can be synthesized through the catalytic condensation of cis-2-butene-1,4-diol. nih.gov These oligomers, which possess terminal hydroxyl groups, are useful as chain extenders and macromonomers. nih.gov They can be used in the synthesis of block copolymers, such as poly(lactide)-b-poly(butenediol)-b-poly(lactide) triblock copolymers, demonstrating the role of the diol's oxygen nucleophiles in creating cross-linked polymer networks. nih.gov Similarly, derivatives like 1,4-butanediol diglycidyl ether (BDDGE) are used to crosslink materials like collagen, where the epoxide groups react with nucleophiles on the polymer chains. nih.govnih.gov This type of cross-linking is fundamental in modifying the macroscopic properties of materials. nih.gov

Reactions with Nitrogen Nucleophiles for Aminobutyric Acid Derivatives

The reaction of but-2-ene-1,4-diol and its derivatives with nitrogen nucleophiles serves as a crucial pathway for the synthesis of aminobutyric acid derivatives, which are important precursors for various pharmaceuticals and biologically active compounds. A notable application is in the synthesis of 1,4-diazacycles, such as piperazines and homopiperazines, which are prevalent structures in many pharmaceutical drugs. digitellinc.com The hydrogen-borrowing amination reaction, utilizing a ruthenium catalyst, enables the synthesis of these diazacycles from diols and diamines under base and solvent-free conditions, with water as the only byproduct. digitellinc.com This method has been successfully employed to synthesize drugs like Cyclizine and Homochlorcyclizine in good yields. digitellinc.com

Cyclodehydration Reactions and Theoretical Mechanistic Studies

The cyclodehydration of but-2-ene-1,4-diol to form 2,5-dihydrofuran (B41785) is a synthetically important transformation. Theoretical investigations using the AM1 semiempirical method have shed light on the reaction mechanism. researchgate.netresearchgate.net These studies suggest that the cyclodehydration of 2-butene-1,4-diol proceeds through the conversion of its semicyclic conformers in the presence of both acidic and basic active sites. researchgate.net The process involves the protonation of one hydroxyl group, followed by a synchronous loss of a water molecule and transfer of a proton to the catalyst's basic site. researchgate.net Subsequently, the five-membered ring closes to form 2,5-dihydrofuran. researchgate.net Notably, these calculations indicate that the conversion of 2-butene-1,4-diol can occur without a significant activation barrier. researchgate.net

Mechanistic studies on the iridium-catalyzed cyclodehydration of diols have revealed that the reaction pathway is dependent on the electronic properties of the diol substrate. nih.gov For most substrates, a metal-hydride-driven pathway is proposed, which contrasts with the classical nucleophilic substitution mechanisms. nih.gov However, for very electron-rich aromatic diols, an acid-catalyzed mechanism is favored. nih.gov Kinetic isotope effect studies support the C-H bond cleavage at the benzylic position as the rate-determining step for substrates that follow the hydrogen-transfer mechanism. nih.gov

Oxidative Fragmentation and Cyclization Processes

The oxidative cleavage of alkenes and diols is a fundamental reaction in organic synthesis, leading to the formation of carbonyl compounds. masterorganicchemistry.comlibretexts.org Reagents like ozone (O₃) and potassium permanganate (B83412) (KMnO₄) are commonly used for the oxidative cleavage of the carbon-carbon double bond in alkenes, resulting in aldehydes, ketones, or carboxylic acids depending on the reagent and workup conditions. masterorganicchemistry.comlibretexts.orglumenlearning.com For 1,2-diols, sodium periodate (B1199274) (NaIO₄) is effective in cleaving the carbon-carbon bond between the hydroxyl groups to yield two carbonyl compounds. masterorganicchemistry.com The combination of dihydroxylation of an alkene followed by periodate cleavage is known as the Lemieux-Johnson oxidation. youtube.com

Cross-Metathesis Reactions with Olefins: Synthetic Utility and Selectivity

Cross-metathesis (CM) has emerged as a powerful tool for the formation of new carbon-carbon double bonds, and but-2-ene-1,4-diol is a valuable partner in these reactions. chemrxiv.orgutc.edubeilstein-journals.orgresearchgate.net The cross-metathesis of cis-2-butene-1,4-diol with methyl oleate, catalyzed by a Stewart-Grubbs catalyst, has been investigated to produce α,ω-bifunctional compounds. chemrxiv.org The symmetrical nature and internal double bond of cis-2-butene-1,4-diol help to minimize self-metathesis byproducts. chemrxiv.org The resulting product, methyl (E)-11-hydroxyundec-9-enoate, can be further converted into useful synthetic intermediates. chemrxiv.org

The selectivity of cross-metathesis reactions is a critical aspect. Studies have shown that the use of specific ruthenium catalysts can lead to high Z-selectivity in the cross-metathesis of Z-2-butene-1,4-diol. researchgate.net The development of stereoretentive acyclic diene metathesis polymerization using dithiolate Ru carbenes with cis monomers has enabled the synthesis of all-cis polymers. researchgate.net The choice of protecting groups on the diol can also influence the reaction, although successful cross-metathesis has been achieved with unprotected cis-2-butene-1,4-diol by adjusting the catalyst loading. beilstein-journals.org

Table 1: Cross-Metathesis Reactions Involving But-2-ene-1,4-diol

Reactant 1Reactant 2CatalystProduct(s)Key Findings
Methyl Oleatecis-2-Butene-1,4-diolStewart-Grubbs CatalystMethyl (E)-11-hydroxyundec-9-enoateOptimal conditions at 0°C deliver excellent yield. chemrxiv.org
Eugenolcis-2-Butene-1,4-diolGrubbs' Second-Generation Catalyst(E)-4-(4-hydroxybut-2-en-1-yl)-2-methoxyphenolDemonstrates preference for trans alkene formation and cross-metathesis over homodimerization. researchgate.net
Methyl Oleatecis-2-Butene-1,4-diyl DiacetateRuthenium CatalystsMethyl 11-acetoxyundec-9-enoate, Undec-2-enyl acetateHigh conversion and selectivity achieved under mild conditions. beilstein-journals.org

Derivatization Strategies for Fluorinated Building Blocks

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. But-2-ene-1,4-diol and related structures serve as platforms for the synthesis of fluorinated building blocks. acs.orgtandfonline.comtandfonline.comsoton.ac.ukmdpi.comacs.orgnih.govmdpi.com Various methods exist for preparing fluorinated diols, often involving the reaction of perfluoroalkyl iodides with other reagents. acs.org For instance, the addition of perfluoroalkyl iodide to 7-octene-1,2-diol (B1269785) can produce a fluorinated diol in high yield. acs.org

The synthesis of fluorinated waterborne polyurethanes has been achieved by first synthesizing a fluoro-diol via a Michael addition reaction. tandfonline.comtandfonline.com This fluoro-diol is then incorporated into the polyurethane backbone, enhancing properties like water resistance. tandfonline.comtandfonline.com The lipophilicity of fluorinated 1,4-butanediol derivatives has been studied, revealing that vicinal difluorination can lead to an increase in lipophilicity compared to the non-fluorinated parent compound. soton.ac.uk

Pyrrole (B145914) Synthesis and Related Heterocyclic Compound Formation

But-2-ene-1,4-diol and its derivatives are valuable precursors for the synthesis of pyrroles and other sulfur-containing heterocycles. researchgate.netresearchgate.netdntb.gov.uawustl.edunih.govnih.govwikipedia.orgorganic-chemistry.org The Paal-Knorr pyrrole synthesis is a classic method that can be adapted for this purpose. For example, (E)-1,4-diaryl-2-butene-1,4-diones can be converted to 2,5-di- and 1,2,5-trisubstituted pyrroles in a one-pot operation involving a palladium-assisted transfer hydrogenation followed by a Paal-Knorr reaction. wustl.edu

Another approach involves the use of 1,4-dithiane-2,5-diol, a stable dimer of α-mercaptoacetaldehyde, as a versatile synthon. researchgate.netdntb.gov.ua This compound can be used to generate 2-mercaptoacetaldehyde in situ, which then participates in cascade reactions to form various sulfur-containing heterocycles, including thiophenes. researchgate.netdntb.gov.ua

Polymerization and Copolymerization Mechanisms

But-2-ene-1,4-diol is a key monomer in the synthesis of unsaturated polyesters and copolyesters. doi.orgresearchgate.netnih.govut.ac.irkompozit.org.tracs.orgmdpi.comresearchgate.netresearchgate.netnih.gov The polycondensation of cis-2-butene-1,4-diol with various α,ω-diacids can produce linear unsaturated polyesters with high molecular weights. doi.orgresearchgate.net A two-stage melt polycondensation method has been optimized to achieve high molecular weights while avoiding isomerization or branching side reactions. doi.orgresearchgate.net These biobased polyesters exhibit excellent thermomechanical properties and can be functionalized through "click" reactions to introduce groups like hydroxyls, which can improve hydrophilicity and accelerate degradation. doi.orgresearchgate.net

The properties of copolyesters can be tailored by incorporating different diols. For example, copolyesters of terephthalate (B1205515) with varying ratios of 2,3-butanediol (B46004) and ethylene glycol have been synthesized. nih.gov Increasing the 2,3-butanediol content can increase the glass transition temperature but may lead to lower molecular weights due to the reduced reactivity of the secondary diol. nih.gov Similarly, copolyesters of succinic acid and 1,4-butanediol can be modified by incorporating bis(2-hydroxyethyl) terephthalate to improve ductile properties. mdpi.comnih.gov

Table 2: Polymerization of But-2-ene-1,4-diol and its Derivatives

Polymer TypeMonomersCatalyst/MethodKey Properties/Findings
Unsaturated Polyesterscis-2-Butene-1,4-diol, α,ω-diacidsTwo-stage melt polycondensationHigh molecular weight, no side reactions, good thermomechanical properties. doi.orgresearchgate.net
Terephthalate Copolyesters2,3-Butanediol, Ethylene Glycol, TerephthalateTransesterification and polycondensationTg increases with 2,3-BDO content, while Mn decreases. nih.gov
Poly(butylene succinate)-based CopolyestersSuccinic Acid, 1,4-Butanediol, Bis(2-hydroxyethyl) terephthalatePolycondensation with H₃PO₄ or (nBuO)₄TiIncorporation of BHET improves ductility. mdpi.comnih.gov
Linear Aliphatic Polyesterscis-2-Butene-1,4-diol, Adipic AcidDirect polyesterificationSynthesized a new homologous series of polyesters. ut.ac.ir
Role as a Monomer in Polyester (B1180765) and Polyurethane Synthesis

But-2-ene-1,4-diol serves as a crucial unsaturated monomer in the synthesis of both polyesters and polyurethanes, imparting unique properties to the resulting polymers. Its double bond within the backbone allows for further functionalization or cross-linking, making it a versatile building block for advanced materials.

In polyester synthesis, both cis- and trans-isomers of but-2-ene-1,4-diol are utilized. The synthesis is typically achieved through melt polycondensation or transesterification with various dicarboxylic acids. doi.orgkompozit.org.tr A significant advantage of using but-2-ene-1,4-diol, particularly the cis-isomer, is its ability to produce linear unsaturated polyesters with high molecular weights and well-defined structures, as it helps to prevent isomerization and branching side reactions during polymerization. doi.orgresearchgate.netacs.org Studies have shown that polyesters derived from but-2-ene-1,4-diol exhibit enhanced mechanical properties compared to those synthesized from its saturated counterpart, 1,4-butanediol. doi.orgresearchgate.net

For instance, high molecular weight poly(cis-butene dicarboxylate)s (PcBX) have been successfully synthesized via a two-stage melt polycondensation of cis-2-butene-1,4-diol with various α,ω-dicarboxylic acids. doi.org These biobased polyesters demonstrate excellent thermomechanical and crystalline properties, positioning them as potential replacements for petroleum-based polyesters. doi.orgresearchgate.net Similarly, the trans-isomer has been used to create biobased unsaturated polyesters with high weight average molecular weights (up to 93.0 kDa) and superior thermomechanical properties. researchgate.net

The table below summarizes the synthesis and properties of polyesters derived from cis-2-butene-1,4-diol and various dicarboxylic acids.

DiacidPolymer NameMolecular Weight (Mw) (kDa)Melting Temperature (Tm) (°C)Tensile Strength (MPa)
Succinic AcidPoly(cis-butene succinate)55.285.135.4
Adipic AcidPoly(cis-butene adipate)68.455.328.7
Sebacic AcidPoly(cis-butene sebacate)79.565.824.1

In the realm of polyurethane synthesis, diols like but-2-ene-1,4-diol act as chain extenders. The fundamental reaction involves the polyaddition of a diol with a diisocyanate. researchgate.net While 1,4-butanediol is a commonly used chain extender in the production of thermoplastic polyurethanes (TPUs), osakimya.com.trmdpi.com the introduction of the unsaturation from but-2-ene-1,4-diol offers a route to crosslinkable or functionalizable polyurethanes. The synthesis typically involves reacting a diisocyanate component with an isocyanate-reactive component (like a polyol) to form a prepolymer, which is then reacted with a chain extender such as but-2-ene-1,4-diol. google.commdpi.com This process results in segmented polyurethanes where the but-2-ene-1,4-diol forms part of the hard segment, influencing the material's final properties like elasticity and thermal stability. mdpi.com

Investigation of Copolymerization with Acrylic Monomers

The copolymerization of but-2-ene-1,4-diol with acrylic monomers has been investigated to create novel water-soluble copolymers with potential applications in various industries. A notable study involves the synthesis of poly(acrylamide-co-cis-2-butene-1,4-diol) through the polymerization of acrylamide (B121943) and cis-2-butene-1,4-diol. ajchem-a.com

In this specific synthesis, ceric ammonium (B1175870) nitrate (B79036) (CAN) is employed as a redox initiator. A key finding is that cis-2-butene-1,4-diol can function as both a monomer and a reducing agent in the reaction system. ajchem-a.com The reaction conditions, including the molar ratio of the monomers and the concentration of the initiator, have a significant impact on the copolymer yield. The resulting copolymers can be further modified, for example, by esterification to introduce long aliphatic hydrocarbon chains, thereby increasing their lipophilicity for applications such as pour point depressants. ajchem-a.com

The investigation into the optimal reaction conditions revealed that the copolymer yield could be maximized by adjusting the monomer feed ratios and initiator concentration. The thermal properties of these copolymers were also analyzed, showing that the introduction of longer alkyl ester groups can enhance their thermal stability. ajchem-a.com

The table below presents data on the effect of monomer and initiator ratios on the yield of the poly(acrylamide-co-cis-2-butene-1,4-diol) copolymer.

Acrylamide (mmol)cis-2-Butene-1,4-diol (mmol)CAN Solution (mL)Copolymer Yield (%)
11.011.0646.1
2.419.6655.8
2.419.6865.1
2.419.61060.3

This research demonstrates the viability of copolymerizing but-2-ene-1,4-diol with acrylic monomers to produce functional polymers. The presence of hydroxyl groups from the diol and the potential for further reactions make these copolymers interesting candidates for various material applications.

Propanoic Acid: Biotechnological Production, Sustainable Chemical Routes, and Reaction Kinetics

Biotechnological Production of Propanoic Acid: Microbial Fermentation and Bioprocess Engineering

The biological production of propanoic acid primarily relies on the fermentative capabilities of various microorganisms, with bacteria from the Propionibacterium genus being the most prominent and efficient producers. mdpi.comwikipedia.orgnih.gov These bacteria utilize specific metabolic pathways to convert carbon sources into propanoic acid. mdpi.com The efficiency and yield of this bioprocess are influenced by a multitude of factors, including the microbial strain, substrate, and fermentation conditions. nih.govnih.gov

Advanced Studies on Microbial Pathways for Propanoic Acid Biosynthesis

Microorganisms employ several distinct metabolic routes for the biosynthesis of propanoic acid. The primary pathways include the dicarboxylic acid pathway (also known as the Wood-Werkman cycle), the acrylic acid pathway, and catabolic pathways involving propanediol (B1597323) and amino acids. mdpi.comcreative-proteomics.com

The Wood-Werkman cycle stands as the most common and energetically favorable pathway for propionic acid production, particularly in Propionibacterium species. mdpi.comnih.govpsu.edu This cycle involves the conversion of pyruvate (B1213749) to propionyl-CoA through a series of intermediates including oxaloacetate, malate (B86768), fumarate, and succinyl-CoA. creative-proteomics.comresearchgate.netresearchgate.net A key feature of this pathway is the transcarboxylation reaction where a carboxyl group is transferred from methylmalonyl-CoA to pyruvate, forming oxaloacetate and propionyl-CoA. researchgate.net

Recent research has focused on heterologous expression of the Wood-Werkman cycle in model organisms like Escherichia coli to overcome limitations associated with engineering native Propionibacterium strains. nih.gov Initial attempts yielded low propionate (B1217596) levels, but subsequent optimization through operon rearrangement and ribosomal-binding site tuning significantly improved production. nih.gov Further enhancements were achieved through adaptive laboratory evolution and rational engineering to eliminate competing pathways for byproducts like lactate (B86563) and formate (B1220265). nih.gov

OrganismEngineering StrategyKey Findings
Escherichia coliFunctional expression of Wood-Werkman cycleInitial production of 0.17 mM propionate. nih.gov
Escherichia coliOperon rearrangement and RBS tuningFive-fold improvement in performance. nih.gov
Escherichia coliAdaptive laboratory evolutionRedirected almost 30% of total carbon, achieving 9 mM propionate. nih.gov
Escherichia coliKnockout of lactate (∆ldhA) and formate (∆pflB) genesImproved propionate and 1-propanol (B7761284) production. nih.gov

The acrylic acid pathway represents an alternative route for propanoic acid synthesis and is found in bacteria such as Clostridium propionicum, Megasphaera elsdenii, and Prevotella ruminicola. mdpi.compsu.edu This pathway involves the conversion of lactate to propionate via an acryloyl-CoA intermediate in an ATP-neutral process that consumes NADH. mdpi.com While various substrates can be utilized, glucose fermentation does not typically lead to propionate production in native producers through this pathway. mdpi.com

The acrylic acid pathway has also been heterologously expressed in E. coli, resulting in the production of up to 3.7 mM propionic acid under anaerobic conditions. mdpi.com However, the low enzymatic activity and potential downregulation of key genes were identified as limiting factors. mdpi.com

Table of Bacterial Strains Utilizing the Acrylic Acid Pathway:

Bacterial Strain Key Characteristics
Clostridium propionicum One of the primary organisms utilizing the acrylate (B77674) pathway. mdpi.com
Megasphaera elsdenii A distantly related bacterium also possessing the acrylate pathway. mdpi.com

Propanoic acid can also be produced through the catabolism of 1,2-propanediol and certain amino acids. mdpi.comcreative-proteomics.com The propanediol-associated pathway, identified in bacteria like Salmonella enterica, involves the conversion of lactaldehyde to 1,2-propanediol, then to propanal, and finally to propionate. nih.gov The efficiency of this pathway is dependent on the carbon source, with higher yields observed with fucose or rhamnose compared to glucose. nih.gov A novel route for propionate production from 1,2-propanediol has been engineered in Pseudomonas putida KT2440, achieving a high titer of 46.5 g/L. nih.gov

The degradation of amino acids such as valine, isoleucine, threonine, and methionine can also lead to the formation of propionyl-CoA, a direct precursor to propanoic acid. mdpi.comresearchgate.net This catabolic route contributes to propionate production, especially in complex fermentation media. mdpi.com However, the economic viability of using amino acids as a primary feedstock is limited due to their higher market value compared to propionate. mdpi.com

Optimization of Fermentation Process Variables for Enhanced Yield and Productivity

Maximizing the yield and productivity of propanoic acid fermentation requires careful optimization of various process parameters. nih.govnih.gov Key areas of focus include substrate engineering to utilize cost-effective renewable resources and fine-tuning fermentation conditions. patsnap.comresearchgate.net

The choice of carbon source is a critical factor in the economic feasibility of biotechnological propanoic acid production. nih.gov Significant research has been dedicated to utilizing inexpensive and readily available renewable feedstocks like glycerol (B35011) and whey lactose (B1674315). nih.govrsc.orgresearchgate.net

Glycerol, a major byproduct of biodiesel production, has emerged as a promising substrate. nih.govresearchgate.netresearchgate.net Fermentation of glycerol by Propionibacterium acidipropionici has been shown to result in higher propionic acid yields compared to glucose. researchgate.net This is attributed to the more reduced state of glycerol, which favors the production of reduced chemicals like propionic acid. researchgate.net Co-fermentation of glycerol and glucose has also been explored as a strategy to enhance production, with an optimal molar ratio of 4:1 (glycerol to glucose) significantly increasing propionic acid yield. nih.gov

SubstrateOrganismKey Findings
GlycerolPropionibacterium acidipropioniciHigher propionic acid yield (0.54–0.71 g/g) compared to glucose (~0.35 g/g). researchgate.net
Glycerol/Glucose Co-fermentationPropionibacterium acidipropioniciPropionic acid yield improved to 0.572 g/g with a 4/1 molar ratio. nih.gov
Whey LactosePropionibacterium acidipropionici (immobilized)Maximum propionic acid concentration of 32.4 ± 1.4 g/L. rsc.org
Whey LactoseP. acidipropionici (enhanced trehalose (B1683222) synthesis mutant)Reached a propionic acid concentration of 135 ± 6.5 g/L in fed-batch fermentation. rsc.orgrsc.org

Whey lactose, a byproduct of the dairy industry, is another attractive and abundant carbon source for propanoic acid fermentation. rsc.orgosti.govacs.org Studies using Propionibacterium acidipropionici have demonstrated the efficient conversion of whey lactose to propionic acid. rsc.orgrsc.org Immobilization of the bacterial cells in a fibrous bed bioreactor has been shown to improve productivity. rsc.org Furthermore, genetic engineering to enhance trehalose synthesis in P. acidipropionici has led to a remarkable increase in propionic acid concentration, reaching up to 135 g/L in fed-batch fermentation. rsc.orgrsc.org Extractive fermentation techniques have also been employed to increase reactor productivity by over 100% by selectively removing the inhibitory propionic acid from the bioreactor. osti.govacs.org

Bioreactor Design and Culture System Innovation for High-Titre Production

The microbial production of propanoic acid is often hampered by the slow growth of producing bacteria and inhibition by the final product. researchgate.net To overcome these challenges and achieve high-titer production, significant innovations in bioreactor design and culture systems have been developed. A key strategy is to maintain a high density of microbial cells within the bioreactor. psu.edu High-cell-density cultures have demonstrated the potential for increased propanoic acid production. For instance, a high-density culture of Propionibacterium acidipropionici with cell recycling resulted in a final propanoic acid concentration of 75.9 g/L, which was 1.84 times higher than that in a low-cell-density fed-batch fermentation (41.2 g/L). nih.gov

Different bioreactor configurations have been explored to enhance productivity. Continuous fermentation with cell recycling using membrane bioreactors is a promising approach. researchgate.netpsu.edu In one study, a continuous fermentation of Acidipropionibacterium acidipropionici using a membrane-based cell recycling system was evaluated for propanoic acid production from glycerol. researchgate.net Another approach involves in-situ cell retention using spin filters. A continuous fermentation with a 5-µm pore size spin filter achieved 50% cell retention and enhanced propanoic acid productivity to 0.9 g/L/h, a four-fold increase compared to conventional batch fermentation (0.25 g/L/h). researchgate.net

Immobilized cell bioreactors also offer a robust system for high-concentration propanoic acid production. A plant fibrous-bed bioreactor (PFB) using sugarcane bagasse as the immobilizing material was developed for Propionibacterium freudenreichii. nih.gov In this system, a constant fed-batch fermentation strategy yielded a propanoic acid concentration of 136.23 ± 6.77 g/L, a significant increase over previously reported values. nih.gov The immobilized cells showed altered morphology and metabolic fluxes that favored propanoic acid synthesis over by-products like succinic and acetic acid. nih.gov These advanced bioreactor designs and culture techniques are crucial for making the biotechnological production of propanoic acid economically competitive. psu.edupropionix.ru

Metabolic Engineering and Genetic Modification of Microorganisms for Tolerance and Productivity

Metabolic engineering and genetic modification of microorganisms are pivotal strategies for enhancing the tolerance and productivity of propanoic acid production. nih.gov While native producers like Propionibacterium species are efficient, they can be challenging to manipulate genetically due to factors like high GC content. mdpi.com Nevertheless, some successes have been reported. For example, overexpressing the propionyl-CoA:succinate-CoA transferase (CoAT) enzyme in P. shermanii slightly improved propionate production, particularly during co-fermentation of glycerol and glucose. mdpi.com In another instance, the deletion of the gene responsible for acetic acid production in P. acidipropionici was explored to enhance propanoic acid yield. asm.org Furthermore, co-expression of glycerol dehydrogenase (gldA) and malate dehydrogenase (mdh) from Klebsiella pneumoniae in Propionibacterium jensenii led to a propanoic acid titer of 39.43 ± 1.90 g/liter in a fed-batch culture. asm.org

To circumvent the genetic manipulation challenges in Propionibacteria, researchers have turned to more genetically tractable hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov In E. coli, the acrylate pathway from Clostridium propionicum and the Wood-Werkman cycle have been engineered for propionic acid synthesis. uwaterloo.caillinois.edu However, heterologous expression in E. coli has so far resulted in low yields and titers. mdpi.com

Recently, Saccharomyces cerevisiae has been engineered to produce propionate under aerobic conditions by expressing a synthetic L-threonine degradation pathway. illinois.edu This approach is significant as it avoids the strict anaerobic conditions required by native producers. illinois.edu The final engineered yeast strain achieved a propionate production of 1.05 g/L in a fed-batch fermentation. illinois.edu These metabolic engineering efforts aim to rewire cellular metabolism to direct more carbon flux towards propanoic acid, reduce by-product formation, and increase the organism's tolerance to the produced acid, which can be inhibitory to cell growth. uwaterloo.canih.gov

Downstream Processing and Recovery Techniques in Bioproduction

Several methods have been employed to recover carboxylic acids from fermentation broths, including liquid-liquid extraction, ultrafiltration, reverse osmosis, electrodialysis, direct distillation, and adsorption. researchgate.netresearchgate.net The initial step often involves the removal of solid particles, such as microbial cells, which can be achieved through centrifugation or membrane filtration. microbiologynotes.orgnumberanalytics.com Following this, concentration and purification steps are applied. Evaporation is a common method for concentrating the product, while techniques like membrane filtration (microfiltration, ultrafiltration, reverse osmosis) and ion exchange chromatography are used for further purification and isolation. microbiologynotes.orggoogle.com

Reactive Extraction Methodologies for Efficient Acid Separation

Reactive extraction has emerged as a promising and efficient technique for the recovery of propanoic acid from aqueous solutions like fermentation broths. researchgate.netsciencepublishinggroup.com This method involves the use of an extractant, which is an active compound dissolved in a diluent (solvent), that chemically reacts with the acid to form a complex. sciencepublishinggroup.comoup.com This complex has a higher solubility in the organic phase, leading to a significantly higher distribution coefficient and more efficient separation compared to physical extraction alone. researchgate.netsciencepublishinggroup.com

The choice of extractant and diluent is crucial for the effectiveness of the process. Tertiary amines, such as Tri-n-Pentyl Amine (TPA), Tri-n-Butyl Amine (TBA), and Trioctylamine (TOA), have been shown to be effective extractants due to their high affinity for carboxylic acids. sciencepublishinggroup.comoup.com The diluent not only dissolves the extractant but also aids in stabilizing the acid-amine complex. sciencepublishinggroup.com Alcohols like 1-octanol (B28484) and 1-decanol (B1670082) are often used as active diluents. sciencepublishinggroup.comoup.com

Research has shown that the distribution coefficient (KD), a measure of extraction efficiency, is significantly enhanced with reactive extraction. For instance, the KD for propanoic acid extraction was enhanced with the use of Aliquat 336 in 1-octanol. researchgate.net Similarly, the use of Tri-n-Pentyl Amine (TPA) in 1-octanol resulted in KD values ranging from 3 to 19, which is substantially higher than what is achieved with physical extraction. sciencepublishinggroup.com The table below summarizes the distribution coefficients for propanoic acid with various solvent systems.

ExtractantDiluentDistribution Coefficient (KD)Reference
None (Physical Extraction)1-Octanol2.14 researchgate.net
None (Physical Extraction)Ethyl Acetate (B1210297)2.33 taylorfrancis.com
Aliquat 336 (10%)1-Octanol2.3 researchgate.net
Tri-iso-octyl amine (TIOA) (30%)Ethyl Acetate4.92 taylorfrancis.com
Tri-n-Pentyl Amine (TPA)1-Octanol3 to 19 sciencepublishinggroup.com
Tri-n-Butyl Amine (TBA)1-Octanol1.5 to 5.67 sciencepublishinggroup.com

Co-production Strategies (e.g., with Vitamin B12) and Integrated Biorefineries

Research has focused on optimizing fermentation conditions to favor the co-production of these two chemicals. For instance, studies have investigated the use of different carbon sources, such as corn stalk hydrolysates and mixtures of glucose and glycerol, to enhance the synthesis of both vitamin B12 and propanoic acid by Propionibacterium freudenreichii. nih.govresearchgate.net In one study, using a mixed carbon source of glucose and glycerol, the concentrations of vitamin B12 and propanoic acid reached 21.6 mg/L and 50.12 g/L, respectively, in a coupled fermentation process. researchgate.net This represented a significant increase compared to standard batch fermentation. researchgate.net

However, there can be an inverse relationship between the production of propanoic acid and vitamin B12; high concentrations of propanoic acid can sometimes inhibit vitamin B12 synthesis. nih.govgoogle.com To address this, integrated processes are being developed. For example, a continuous process for the co-production of vitamin B12 and organic acids using a high-cell-density reactor with a membrane filtration system has been proposed. google.com This system allows for the continuous removal of inhibitory acids from the fermentation broth, thereby improving the yield of vitamin B12. google.com Such integrated biorefinery approaches, where multiple products are generated from renewable feedstocks, are crucial for the development of sustainable and economically viable biotechnological processes. propionix.ruresearchgate.net

Chemical Synthesis of Propanoic Acid: Catalytic Innovation and Sustainable Alternatives

While biotechnological routes are gaining interest, the primary industrial method for propanoic acid production remains chemical synthesis. propionix.ru One of the key chemical routes is the carbonylation of ethylene (B1197577), where ethylene reacts with carbon monoxide and water. nih.govresearchgate.net This process is a classic example of atom economy. researchgate.net

Carbonylation of Ethylene: Catalyst Development and Process Intensification

The efficiency of ethylene carbonylation heavily relies on the catalyst system employed. The goal is to develop catalysts that are highly active and selective, allowing the reaction to proceed under milder conditions of temperature and pressure, thus reducing energy consumption and costs. google.com

Historically, catalyst systems based on cobalt have been used. google.com More recent research has explored a range of metal catalysts. For example, a low-pressure and low-temperature process has been developed using chromium-group catalysts, which show high activity at pressures of 30–70 atm and temperatures of 150–200°C. researchgate.net Among the Group VIII metals, palladium-based catalysts have shown significant promise. A catalyst precursor, Pd(PPh3)2(TsO)2, has demonstrated high activity for the hydroesterification of ethylene to methyl propionate, a precursor to propanoic acid. researchgate.net Recently, atomically dispersed palladium species on a TiO2 support have been used for the photocatalytic conversion of polyethylene (B3416737) into ethylene and propanoic acid, showcasing an innovative approach to both plastic waste recycling and chemical production. nih.gov

Process intensification aims to improve the efficiency of the carbonylation reaction. One strategy involves optimizing the molar ratio of the reactants. It has been found that a molar ratio of ethylene to carbon monoxide greater than 1:1 in the gas phase can increase the turnover number of the catalyst system. google.com The choice of solvent also plays a role; using a product of the reaction, such as propanoic acid itself, as the solvent can simplify the process by reducing the number of different components. google.com The table below presents various catalyst systems and their operating conditions for the carbonylation of ethylene.

Catalyst SystemTemperature (°C)PressureKey FeatureReference
Cobalt compounds with iodide promoter125–22525–800 psia (CO partial pressure)Effective at mild pressures google.com
Chromium (Cr) group based catalysts150–20030–70 atmHigh rates at low-to-moderate pressures researchgate.net
Palladium acetylacetonateNot specifiedNot specifiedUsed in a proposed plant design with a plug flow reactor oregonstate.edu
Pd(PPh3)2(TsO)212040 atmHigh turnover frequency (TOF=5700 h-1) for hydroesterification researchgate.net
Atomically dispersed Pd on TiO2ModerateModeratePhotocatalytic conversion of polyethylene to ethylene and propanoic acid nih.gov

Electrochemical Oxidation of Propanoic Acid for Value-Added Chemicals (e.g., Ethylene)

The electrochemical oxidation of propanoic acid, a carboxylic acid that can be derived from biomass, presents a sustainable route for producing valuable chemicals like ethylene. rsc.org This process is an alternative to traditional thermochemical methods of ethylene production, which are significant contributors to greenhouse gas emissions. rsc.org By utilizing renewable electricity, the electrocatalytic conversion of propanoic acid, often found in aqueous waste from processes like hydrothermal liquefaction, aligns with the chemical industry's shift towards decarbonization and renewable energy sources. rsc.orgresearchgate.net

Electrocatalytic Mechanisms and Product Selectivity Studies

The electrochemical oxidation of propanoic acid can proceed through different pathways, leading to a variety of products. The primary mechanism for ethylene production is a non-Kolbe electrolysis reaction. researchgate.net This process involves the oxidation of a propionate ion at the anode, forming a carboxyl radical, which then undergoes decarboxylation to produce an ethyl radical. This ethyl radical can then be further oxidized to form an ethyl cation, which subsequently deprotonates to yield ethylene. researchgate.net

Influence of Electrolyte Composition, pH, and Current Density on Reaction Efficiency

The efficiency and product distribution of the electrochemical oxidation of propanoic acid are significantly influenced by several operational parameters, including electrolyte composition, pH, and current density. rsc.orgresearchgate.net

Electrolyte Composition and pH: The concentration of the propanoic acid substrate in the electrolyte has a direct impact on ethylene production. An increase in the initial substrate concentration, particularly above 2 M, has been shown to increase the Faradaic efficiency towards ethylene. rsc.orgresearchgate.net The pH of the electrolyte is another crucial variable. Operating at a pH above the pKa of propanoic acid (which is approximately 4.87) favors the deprotonated propionate form, which enhances its oxidation over the competing oxygen evolution reaction. rsc.orgresearchgate.net The choice of electrolyte anions and their concentration can also affect the fractional protonation within the system, thereby influencing the electrocatalytic performance. nsf.gov

Interactive Data Table: Influence of Operating Parameters on Propanoic Acid Electrochemical Oxidation

ParameterConditionEffect on Ethylene ProductionReference
Substrate Concentration > 2 MIncreased Faradaic efficiency (>50%) rsc.org, researchgate.net
Electrolyte pH > pKa of Propanoic Acid (~4.87)Favors propanoic acid oxidation over oxygen evolution rsc.org, researchgate.net
Current Density 20–95 mA cm⁻²Distribution of organic products remained unaffected rsc.org, researchgate.net

Reaction Kinetics and Mechanisms of Propanoic Acid Transformations

Understanding the reaction kinetics and mechanisms of propanoic acid transformations is fundamental for the design and optimization of chemical processes, particularly for the synthesis of its esters, which have wide applications as solvents, plasticizers, and fragrance compounds. ceon.rs

Esterification Reaction Kinetics with Various Alcohols

The esterification of propanoic acid with various alcohols is a reversible reaction that is typically slow and requires a catalyst to achieve reasonable rates and yields. ceon.rselectronicsandbooks.com The kinetics of this reaction are influenced by several factors, including the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. ceon.rsresearchgate.net

Studies have investigated the reactivity of different alcohols towards esterification with propanoic acid. In one study using a homogeneous sulfuric acid catalyst, the descending order of reactivity for the tested alcohols was found to be 1-butanol (B46404) > 1-propanol > ethanol (B145695) > 2-propanol. ceon.rsresearchgate.net This highlights the impact of the alcohol's chain length and structure on the reaction rate. Increasing the temperature generally increases the rate of ester formation and the final yield. ceon.rs For instance, in the esterification of propanoic acid with 1-propanol, increasing the temperature from 35°C to 65°C significantly increased the conversion. ceon.rsresearchgate.net The molar ratio of acid to alcohol also plays a crucial role; increasing the excess of alcohol shifts the equilibrium towards the product side, enhancing the reaction rate and yield. ceon.rsresearchgate.net

Interactive Data Table: Activation Energies for Propanoic Acid Esterification with Different Alcohols

AlcoholCatalystActivation Energy (kJ/mol)Reference
EthanolSmopex-101 (heterogeneous)52.6 abo.fi
1-PropanolSmopex-101 (heterogeneous)49.9 abo.fi
ButanolSmopex-101 (heterogeneous)47.3 abo.fi
1-PropanolSulfuric Acid (homogeneous)11.36 ceon.rs, researchgate.net
Homogeneous and Heterogeneous Catalysis in Esterification Processes

Both homogeneous and heterogeneous catalysts are employed in the esterification of propanoic acid, each presenting distinct advantages and disadvantages.

Homogeneous Catalysis: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common homogeneous catalysts. ceon.rselectronicsandbooks.com They are highly effective due to their strong acidity and, in the case of sulfuric acid, its dehydrating ability, which helps to shift the reaction equilibrium. ceon.rs Homogeneous catalysts generally lead to higher reaction rates compared to their heterogeneous counterparts because there are no mass transfer limitations associated with a solid phase. ceon.rs However, the primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to corrosion issues and product contamination. electronicsandbooks.com

Heterogeneous Catalysis: To overcome the challenges of homogeneous catalysis, solid acid catalysts have been extensively studied for propanoic acid esterification. ceon.rs These include ion-exchange resins (e.g., Amberlyst, Dowex), fibrous polymer-supported sulfonic acid catalysts (e.g., Smopex-101), and various other solid acids. ceon.rsabo.fiabo.fi Heterogeneous catalysts offer significant benefits, such as easy separation from the product mixture, potential for reuse, high selectivity, and environmental friendliness. ceon.rs However, reactions with heterogeneous catalysts can be slower due to steric hindrance and diffusional limitations, where the access of reactants to the active sites on the solid catalyst surface is restricted. ceon.rsresearchgate.net For example, in heterogeneous catalysis, larger alcohol molecules may interfere with the binding of the acid to the active site. ceon.rsresearchgate.net

Development and Validation of Kinetic Models (e.g., Pseudo-Homogeneous, Langmuir–Hinshelwood–Haugen–Watson)

To describe and predict the behavior of esterification reactions, various kinetic models have been developed and validated against experimental data. The choice of model often depends on the complexity of the reaction system and the type of catalyst used. researchgate.net

Pseudo-Homogeneous (PH) Models: For some systems, a simpler pseudo-homogeneous model can be applied. This model does not explicitly consider the adsorption and desorption steps of the reactants and products on the catalyst surface. researchgate.netmdpi.com It often assumes the reaction follows a simple order, such as a second-order reversible reaction. researchgate.net While less complex, these models can provide a ready-to-use tool for process design and simulation, especially when the influence of adsorption is minimal or can be effectively lumped into the kinetic parameters. mdpi.com

Langmuir–Hinshelwood–Haugen–Watson (LHHW) Models: For heterogeneous catalytic systems, LHHW models are frequently more appropriate as they account for the surface phenomena occurring on the catalyst. researchgate.netacs.org These models are based on the assumption that the reaction takes place between adsorbed species on the catalyst surface. The LHHW approach incorporates terms for the adsorption of reactants and products, providing a more detailed and often more accurate description of the reaction kinetics. abo.fiacs.org For the esterification of propanoic acid with methanol (B129727) over an Amberlyst 36 catalyst, an LHHW model was found to provide the best correlation with experimental data compared to simpler models. acs.org Similarly, the kinetics of propanoic acid esterification with various alcohols over a Smopex-101 catalyst were successfully described using an advanced adsorption-based model derived from the Langmuir-Hinshelwood mechanism. abo.fi

Effects of Reaction Parameters (Temperature, Molar Ratios, Catalyst Loading) on Conversion and Rate Constants

The esterification of propanoic acid is a reversible reaction that is significantly influenced by various reaction parameters, including temperature, the molar ratio of reactants, and catalyst loading. Understanding these effects is crucial for optimizing the reaction to achieve high conversion rates and favorable reaction kinetics.

Effect of Temperature

Temperature plays a pivotal role in the esterification of propanoic acid. An increase in reaction temperature generally leads to an increase in both the reaction rate and the final conversion of the acid to its corresponding ester. For instance, in the esterification of propanoic acid with 1-propanol, increasing the temperature from 35°C to 65°C resulted in a significant rise in the conversion of propanoic acid. ceon.rs After 30 minutes of reaction, the conversion was 0.423 at 35°C and increased to 0.856 at 65°C. ceon.rs Over a longer duration of 210 minutes, the conversion reached 0.837 at 35°C and 0.969 at 65°C. ceon.rs This trend is consistent with the Arrhenius equation, which posits that higher temperatures provide the necessary activation energy for more effective collisions between reactant molecules. researchgate.net

The activation energy for the esterification of propanoic acid with various alcohols has been determined in several studies. For the reaction with 1-propanol catalyzed by sulfuric acid, the activation energy was calculated to be 11.36 kJ/mol. ceon.rs In another study using a fibrous polymer-supported sulphonic acid catalyst, the activation energy for the esterification of propanoic acid was found to be 52.6 kJ/mol with ethanol, 49.9 kJ/mol with 1-propanol, and 47.3 kJ/mol with butanol. researchgate.net

Interactive Data Table: Effect of Temperature on Propanoic Acid Conversion

Temperature (°C)Reaction Time (min)Propanoic Acid Conversion (with 1-propanol)
35300.423
65300.856
352100.837
652100.969

Data sourced from ceon.rs

Effect of Molar Ratios

The molar ratio of alcohol to propanoic acid is a critical factor influencing the equilibrium conversion. According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol, as it is often less expensive) can shift the equilibrium towards the formation of the ester, thereby increasing the conversion of the carboxylic acid.

In the esterification of propanoic acid with 1-propanol, increasing the acid/alcohol molar ratio from 1/2.5 to 1/10 led to an increase in the reaction rate and the yield of propyl propanoate. ceon.rs Similarly, studies on the esterification of propanoic acid with 2-propanol and methanol have shown that increasing the molar ratio of alcohol to acid enhances the equilibrium conversion of propanoic acid. ceon.rs

Effect of Catalyst Loading

The concentration of the catalyst significantly affects the rate of the esterification reaction. An increased catalyst loading generally accelerates the reaction by providing more active sites for the protonation of the carboxylic acid, which is a key step in the reaction mechanism. ceon.rs

For the esterification of propanoic acid with 1-propanol, increasing the molar ratio of a sulfuric acid catalyst to propanoic acid from 0.06/1 to 0.20/1 resulted in a higher reaction rate. ceon.rs Initially, the difference in ester yield was substantial, but it diminished as the reaction approached equilibrium. ceon.rs It is important to optimize catalyst loading, as an excessively high concentration may not lead to a proportional increase in the reaction rate and can complicate the purification process.

Catalytic Reduction of Propanoic Acid to Alcohols and Aldehydes

The catalytic reduction of carboxylic acids, such as propanoic acid, to alcohols and aldehydes is a significant transformation in the production of valuable chemicals from renewable resources. This process typically involves hydrogenation over heterogeneous catalysts at elevated temperatures and pressures. The primary products are generally the corresponding primary alcohol (1-propanol) and aldehyde (propanal). acs.orgosti.gov

Investigation of Heterogeneous Catalysts (e.g., Pd-Promoted ReOx/SiO2) and Active Species Identification

A variety of heterogeneous catalysts have been investigated for the reduction of propanoic acid. Among the most effective are bimetallic systems, particularly palladium-promoted rhenium oxide supported on silica (B1680970) (Pd-promoted ReOx/SiO2). osti.govacs.orgacs.org

Monometallic palladium catalysts are generally inactive for the reduction of carboxylic acids, while monometallic rhenium catalysts can produce the aldehyde, but often require high-temperature pre-reduction to form metallic Re. osti.govacs.org The promotion of ReOx/SiO2 with palladium significantly enhances the catalytic activity and selectivity towards the formation of 1-propanol. osti.govacs.org

The enhanced activity of the bimetallic catalyst is attributed to a synergistic effect between palladium and rhenium. Palladium facilitates the reduction of rhenium oxide (ReOx) species to a lower oxidation state (approximately +4) at more moderate temperatures. osti.govacs.org This is a crucial step in creating the active sites for the reaction. The proposed mechanism involves hydrogen spillover from the palladium sites to the rhenium oxide species. osti.govacs.org Palladium readily dissociates molecular hydrogen, and the resulting hydrogen atoms migrate to the ReOx sites, where they participate in the reduction of the carboxylic acid. acs.org

In situ X-ray absorption spectroscopy has been instrumental in identifying the active species. These studies have shown that under reaction conditions, the rhenium exists as partially reduced ReOx species, not as metallic rhenium. osti.govresearchgate.net The close proximity between Pd and ReOx is considered essential for the efficient transfer of hydrogen. acs.org However, some studies using scanning transmission electron microscopy (STEM) have indicated that Pd and Re may not be co-located in the catalyst particles after use, suggesting a more complex interaction. acs.orgucl.ac.uk

Transient Kinetic Analysis and Determination of Reaction Orders

Transient kinetic analysis is a powerful technique used to probe the mechanism of catalytic reactions and determine the number of active sites and the turnover frequencies of reaction intermediates. In the context of propanoic acid reduction over Pd-promoted ReOx/SiO2, transient kinetic studies have provided valuable insights. acs.orgosti.govacs.org

By switching between the feeds of different carboxylic acids (e.g., propanoic acid and butyric acid) and monitoring the product response, researchers can estimate the surface coverage of reactive intermediates. acs.org For the Pd-promoted Re/SiO2 catalyst, transient kinetic analysis revealed that a significant portion of the rhenium atoms (at least 50%) participated in the catalytic cycle for alcohol production. osti.govacs.org In contrast, on a TiO2-supported catalyst, less than 2% of the Re atoms were found to be associated with intermediates leading to products, highlighting the crucial role of the support material. acs.org In situ infrared spectroscopy combined with transient analysis on the SiO2-supported catalyst identified a large reservoir of surface propoxy species that turned over very slowly. acs.org

The determination of reaction orders with respect to the reactants provides further mechanistic information. For the reduction of propanoic acid over Pd-promoted ReOx/SiO2, the reaction rate was found to be approximately zero-order with respect to the partial pressure of propanoic acid and approximately first-order (specifically, 0.6 to 1) with respect to the partial pressure of hydrogen. acs.orgosti.govacs.org The zero-order dependence on propanoic acid suggests that the catalyst surface is saturated with acid molecules or derived intermediates under the reaction conditions. acs.org The positive order with respect to hydrogen indicates that the dissociation and/or reaction of hydrogen is a key step in the rate-determining sequence. acs.org

Interactive Data Table: Reaction Orders for Propanoic Acid Reduction

ReactantCatalystReaction Order
Propanoic AcidPd-promoted ReOx/SiO2~0
Hydrogen (H2)Pd-promoted ReOx/SiO2~0.6 - 1.0

Data sourced from acs.orgosti.govacs.org

Interactions and Hybrid Systems: But 2 Ene 1,4 Diol and Propanoic Acid Esters

Esterification Reactions: Synthesis and Characterization of But-2-ene-1,4-diol Propanoates

Esterification of But-2-ene-1,4-diol with propanoic acid yields mono- and diesters, which can serve as valuable intermediates in various chemical syntheses. The control over the reaction to selectively produce either the monoester or the diester is a key aspect of their practical application.

Selective Synthesis of Monoesters and Diesters from But-2-ene-1,4-diol and Propanoic Acid

The synthesis of mono- and diesters from But-2-ene-1,4-diol and propanoic acid is a classic example of Fischer-Speier esterification. masterorganicchemistry.com The reaction involves the acid-catalyzed condensation of the alcohol and carboxylic acid. The selectivity towards mono- or diester formation is primarily controlled by the stoichiometry of the reactants. An excess of But-2-ene-1,4-diol favors the formation of the monoester, 4-hydroxybut-2-en-1-yl propanoate, while an excess of propanoic acid drives the reaction towards the diester, but-2-ene-1,4-diyl dipropanoate.

Recent advancements have demonstrated highly selective methods for the synthesis of (Z)-2-butene-1,4-diol monoesters. nih.gov One such method utilizes a palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene (B1197577) carbonates with various carboxylic acids. nih.gov This process offers excellent regio- and stereoselectivity under mild conditions, providing a diverse range of (Z)-2-butene-1,4-diol monoesters in good yields. nih.gov

The reaction conditions, including temperature and the use of a dehydrating agent, also play a crucial role in shifting the equilibrium towards the desired product. The removal of water, a byproduct of the reaction, is essential to achieve high conversions.

Table 1: Reactant Ratios for Selective Esterification

Desired ProductMolar Ratio (But-2-ene-1,4-diol : Propanoic Acid)Key Conditions
Monoester> 1 : 1Excess of diol
Diester< 1 : 2Excess of carboxylic acid, water removal

Catalytic Systems for Efficient Esterification: Acid, Base, and Enzymatic Approaches

A variety of catalytic systems can be employed to enhance the efficiency of the esterification reaction between But-2-ene-1,4-diol and propanoic acid.

Acid Catalysis : This is the most traditional approach, often utilizing strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Heterogeneous solid acid catalysts, such as clay-supported heteropoly acids like Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, have also been successfully used for the esterification of diols, offering advantages in terms of catalyst separation and reusability. rsc.org

Base Catalysis : While less common for direct esterification of carboxylic acids, base-catalyzed transesterification is a viable route. rsc.org This would involve reacting an ester of propanoic acid (e.g., methyl propanoate) with But-2-ene-1,4-diol in the presence of a strong base. The base deprotonates the alcohol, increasing its nucleophilicity. rsc.org

Enzymatic Approaches : Lipases are increasingly used as biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions. These enzymes can catalyze the esterification of diols with high efficiency and can be particularly useful for the synthesis of specific isomers or for reactions where heat-sensitive functional groups are present. Enzymatic hydrolysis of polyesters, a reverse reaction, has been studied extensively, indicating the potential for enzymatic synthesis. researchgate.net

Table 2: Comparison of Catalytic Systems for Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Acid H₂SO₄, TsOH, Solid AcidsReadily available, effectiveCan cause side reactions (e.g., dehydration of the diol), corrosive, difficult to separate (homogeneous)
Base NaOCH₃, K₂CO₃Effective for transesterificationNot suitable for direct esterification with carboxylic acids (acid-base neutralization)
Enzymatic LipasesHigh selectivity, mild conditions, environmentally friendlyHigher cost, potential for inhibition

Kinetic and Thermodynamic Studies of Specific Esterification Pathways

The kinetics of esterification reactions are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Studies on similar systems, such as the esterification of propanoic acid with various alcohols, have shown that the reaction rate increases with increasing temperature and catalyst concentration. ceon.rs For the esterification of propanoic acid with 1,2-propanediol, the apparent activation energy was determined to be 13.8 kcal/mol. rsc.org

The esterification reaction is an equilibrium process. masterorganicchemistry.com From a thermodynamic standpoint, the formation of the ester is typically slightly exothermic. The equilibrium can be shifted towards the product side by increasing the concentration of one of the reactants or by removing one of the products, most commonly water. masterorganicchemistry.com The NIST Chemistry WebBook provides thermodynamic data for But-2-ene-1,4-diol, which can be valuable for modeling the esterification process. nist.gov

Polymerization and Copolymerization Incorporating Both Compound Scaffolds

The bifunctional nature of But-2-ene-1,4-diol and dicarboxylic acids derived from or related to propanoic acid allows for their use as monomers in the synthesis of polyesters. These polymers can exhibit a range of properties depending on the specific monomers and polymerization conditions used.

Design and Synthesis of Polyesters Utilizing But-2-ene-1,4-diol and Propanoic Acid Derivatives

Linear aliphatic unsaturated polyesters can be synthesized through the direct polycondensation of But-2-ene-1,4-diol with dicarboxylic acids. ut.ac.ir While propanoic acid itself is a monocarboxylic acid and thus acts as a chain terminator, its derivatives, such as succinic acid (a C4 dicarboxylic acid), can be used to create polyester (B1180765) chains. The synthesis is typically carried out via melt polycondensation, often with a catalyst like tin(II) octoate (Sn(Oct)₂). doi.org

Research has shown that high molecular weight unsaturated polyesters can be prepared from cis-2-butene-1,4-diol (B44940) and various α,ω-diacids. doi.orgresearchgate.net These polyesters exhibit promising thermal and mechanical properties. doi.orgresearchgate.net Similarly, trans-2-butene-1,4-diol has been used to synthesize biobased unsaturated copolyesters with high molecular weights. acs.orgresearchgate.net The properties of the resulting polyesters, such as their crystallinity and melting point, can be tuned by varying the length of the dicarboxylic acid chain. researchgate.net

Table 3: Examples of Polyesters from But-2-ene-1,4-diol and Dicarboxylic Acids

DiolDicarboxylic AcidPolymer NameKey Findings
cis-2-butene-1,4-diolSuccinic AcidPoly(cis-butenylene succinate)Forms semi-crystalline polymers with potential for functionalization. doi.org
trans-2-butene-1,4-diolSuccinic AcidPoly(trans-butenylene succinate)Can form high molecular weight copolyesters with tunable properties. acs.org
cis-2-butene-1,4-diolAdipic AcidPoly(cis-butenylene adipate)Demonstrates good thermal and mechanical properties. doi.org

Crosslinking Mechanisms and Network Formation in Diol-Acid Polymer Systems

The double bond in the But-2-ene-1,4-diol unit of the polyester chain provides a site for post-polymerization modification and crosslinking. This allows for the transformation of linear polyesters into three-dimensional polymer networks, also known as thermosets. numberanalytics.com

Crosslinking can be achieved through various mechanisms, including:

Free Radical Polymerization : The double bonds can be crosslinked using a radical initiator, often initiated by heat or UV radiation. This is a common method for curing unsaturated polyester resins.

Thiol-ene Reactions : The "click" reaction between the double bond and a multifunctional thiol can be used to form a crosslinked network. This method is known for its high efficiency and mild reaction conditions. researchgate.netdoi.org

The formation of a polymer network significantly alters the material's properties, leading to increased rigidity, thermal stability, and solvent resistance. numberanalytics.com The crosslink density, which is the number of crosslinks per unit volume, is a critical parameter that determines the final properties of the network polymer. numberanalytics.com Statistical modeling and Monte-Carlo simulations can be used to predict the formation and structure of these networks. vot.pl

Investigating the Influence of Monomer Ratios on Resulting Polymer Architecture and Properties

In the synthesis of esters derived from the interaction of but-2-ene-1,4-diol and propanoic acid, the precise control of monomer ratios is a critical parameter that dictates the final polymer architecture and, consequently, its material properties. This investigation delves into the nuanced effects of varying the stoichiometry between the diol and a dicarboxylic acid, with propanoic acid acting as a chain-terminating agent. For the purpose of forming a polyester backbone, a representative dicarboxylic acid, adipic acid, is considered as the primary comonomer with but-2-ene-1,4-diol. Propanoic acid is then introduced in varying concentrations to modulate the polymer chain length.

The fundamental reaction is the polycondensation esterification between the hydroxyl groups of but-2-ene-1,4-diol and the carboxyl groups of adipic acid. The inclusion of propanoic acid, a monofunctional carboxylic acid, introduces a mechanism for chain termination, as it can react with a hydroxyl end-group, thereby capping the polymer chain and preventing further propagation.

Effect of Diol to Dicarboxylic Acid Ratio

The stoichiometry between the diol (but-2-ene-1,4-diol) and the dicarboxylic acid (adipic acid) is a primary determinant of the polymer's number average molecular weight (Mn). According to the Carothers equation, the highest molecular weight is achieved when the functional groups are present in a perfect 1:1 stoichiometric ratio. Any deviation from this ratio results in a lower molecular weight, as the excess monomer will terminate the chains.

Research findings indicate that an excess of the diol component leads to polymers with hydroxyl-terminated chains, while an excess of the diacid component results in carboxyl-terminated chains. ktu.lt These end-groups can influence the polymer's subsequent reactivity, adhesion properties, and potential for post-polymerization modification. The table below illustrates the theoretical impact of the but-2-ene-1,4-diol to adipic acid molar ratio on the resulting polymer's molecular weight and thermal properties, assuming the reaction proceeds to a high conversion.

Molar Ratio (But-2-ene-1,4-diol : Adipic Acid)Excess MonomerTheoretical Number Average Molecular Weight (Mn, g/mol)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
1.05 : 1.00DiolLowLowerLower
1.02 : 1.00DiolModerateSlightly LowerSlightly Lower
1.00 : 1.00NoneHighBaselineBaseline
1.00 : 1.02DiacidModerateSlightly LowerSlightly Lower
1.00 : 1.05DiacidLowLowerLower

As the molar ratio deviates from the ideal 1:1, the resulting decrease in molecular weight leads to a reduction in both the glass transition temperature (Tg) and the melting temperature (Tm), as shorter polymer chains have increased mobility and less developed crystalline structures. rsc.org

Effect of Propanoic Acid as a Chain Terminator

The introduction of propanoic acid, a monofunctional reagent, provides a more direct and predictable method for controlling the molecular weight of the polyester. By reacting with a growing polymer chain's hydroxyl end, propanoic acid effectively terminates the chain growth. The extent of this termination is directly proportional to the molar concentration of the propanoic acid added to the reaction mixture. This technique is crucial for synthesizing polymers within a specific, targeted molecular weight range, which is often required to achieve desired viscosity, solubility, and mechanical performance for specific applications.

Detailed research on polyester synthesis confirms that increasing the concentration of a monofunctional acid systematically reduces the polymer's molecular weight and intrinsic viscosity. umcs.pl The following data table presents the expected findings from a study where a 1:1 molar ratio of but-2-ene-1,4-diol and adipic acid is modified with increasing molar percentages of propanoic acid.

Propanoic Acid (mol %)Number Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)Melt Viscosity (Pa·s)Tensile Strength (MPa)
0.0High (~20,000)~2.0HighHigh
1.0Intermediate (~10,000)~1.8IntermediateIntermediate
2.5Lower (~5,000)~1.6LowLow
5.0Very Low (~2,500)~1.5Very LowVery Low
10.0Oligomers (~1,000)~1.3Extremely LowNegligible

Advanced Analytical and Characterization Methodologies in Compound Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule. For the esterification of but-2-ene-1,4-diol with propanoic acid to form but-2-ene-1,4-diyl dipropionate, ¹H and ¹³C NMR are essential for confirming the structure and resolving the geometric isomers (cis/Z and trans/E) of the but-2-ene backbone. docbrown.info

The successful formation of the ester is confirmed by the disappearance of the characteristic proton signals from the starting materials: the hydroxyl (-OH) protons of but-2-ene-1,4-diol and the acidic proton of the carboxyl group (-COOH) in propanoic acid. docbrown.info Concurrently, new signals appear, and existing signals shift. Specifically, the methylene (B1212753) protons (-CH₂) adjacent to the hydroxyl groups in the diol (around 4.0-4.2 ppm) will shift downfield upon esterification due to the electron-withdrawing effect of the new carbonyl group.

The distinct electronic environments of the cis and trans isomers of the but-2-ene moiety result in different chemical shifts for the vinylic (=CH) and methylenic (-CH₂) protons, allowing for their resolution and quantification. docbrown.info The ethyl group protons from propanoic acid will also be clearly visible as a characteristic triplet and quartet pattern. docbrown.info

Interactive Table 1: Representative NMR Chemical Shifts (δ) in ppm Click on the headers to sort the data.

Compound/GroupProton Type¹H NMR Shift (ppm)Carbon Type¹³C NMR Shift (ppm)
Propanoic Acid -COOH~10-12-COOH~175-180
-CH₂-~2.3 (quartet)-CH₂-~25-30
-CH₃~1.1 (triplet)-CH₃~8-10
But-2-ene-1,4-diol =CH-~5.6-5.8=CH-~128-132
-CH₂-OH~4.0-4.2-CH₂-OH~58-63
Ester Product =CH-Shifted from diol=CH-Shifted from diol
-O-CH₂-Shifted downfield-O-CH₂-~63-68
Ester C=O---Ester C=O~170-174

Note: Exact chemical shifts can vary based on the solvent and isomeric form.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying functional groups and tracking the chemical transformations during a reaction. docbrown.info The esterification of but-2-ene-1,4-diol with propanoic acid can be effectively monitored by observing specific changes in the IR spectrum. nist.govnist.gov

The key spectral changes indicating a successful reaction include:

Disappearance of O-H Bands: The very broad absorption band between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded -COOH group of propanoic acid, will disappear. docbrown.infochemicalbook.com Simultaneously, the O-H stretching band from the diol (around 3200-3500 cm⁻¹) will also vanish.

Appearance of Ester C=O Band: A new, strong, and sharp absorption peak will emerge in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in an ester.

Appearance of C-O Bands: The formation of the ester linkage is further confirmed by the appearance of new C-O stretching vibrations in the fingerprint region (approximately 1100-1300 cm⁻¹).

Interactive Table 2: Key FT-IR Absorption Frequencies (cm⁻¹) Click on the headers to sort the data.

Functional GroupVibration TypeReactant(s)Wavenumber (cm⁻¹)Product (Ester)Wavenumber (cm⁻¹)
HydroxylO-H stretch (acid)Propanoic Acid2500-3300 (very broad)Absent---
HydroxylO-H stretch (alcohol)But-2-ene-1,4-diol3200-3500 (broad)Absent---
CarbonylC=O stretchPropanoic Acid1700-1725Present1735-1750 (strong, sharp)
AlkeneC=C stretchBut-2-ene-1,4-diol~1650Present~1650
Ester LinkageC-O stretchAbsent---Present1100-1300

When the synthesis of but-2-ene-1,4-diyl dipropionate is facilitated by a heterogeneous catalyst, such as a solid acid or base catalyst (e.g., mixed metal oxides), X-ray Photoelectron Spectroscopy (XPS) becomes a critical tool for surface analysis. acs.org XPS provides information on the elemental composition of the catalyst's surface and the chemical or oxidation states of those elements.

For instance, if a mixed oxide catalyst like CaO-MgO were used, XPS could:

Confirm the surface ratio of Ca to Mg, which may differ from the bulk composition.

Determine the chemical state of the oxygen (e.g., lattice O²⁻ vs. surface hydroxyl groups), providing insight into the nature of the basic sites involved in the reaction.

Detect the adsorption of reactants or carbon deposition (coking) on the catalyst surface after the reaction, which is a common cause of deactivation.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific element within a catalyst. nih.gov It is particularly valuable for studying catalysts under in situ or operando conditions, meaning during the actual chemical reaction. youtube.comrsc.org

XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

XANES: This region provides information on the oxidation state and coordination geometry of the absorbing atom. In a hypothetical catalytic system for this esterification, XANES could track changes in the oxidation state of a metal active site during the reaction.

EXAFS: This region gives information about the number, type, and distance of neighboring atoms to the absorbing atom. EXAFS can reveal the precise structure of the catalytic active site, such as the bond distances between a metal atom and its oxygen or carbon neighbors, and how these change upon interaction with but-2-ene-1,4-diol or propanoic acid. researchgate.net

Laser Raman Spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds, making it excellent for analyzing the C=C bond in the but-2-ene backbone. researchgate.net The Raman spectrum serves as a unique "vibrational fingerprint" for the molecules involved.

During the esterification, Raman spectroscopy can monitor:

The C=C stretching peak (~1650-1670 cm⁻¹) of the but-2-ene-1,4-diol.

The C=O stretching peak of both the propanoic acid and the resulting ester.

Advanced techniques like Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) can even be used to study the adsorption and orientation of the reactant molecules on the surface of a heterogeneous catalyst, offering deeper mechanistic insights. researchgate.net

Chromatographic Separation and Purity Assessment Techniques

Chromatography is indispensable for separating the final ester product from unreacted starting materials, the catalyst, and any potential byproducts. It is also the primary method for determining the purity of the synthesized compound.

Gas Chromatography (GC): Given the likely volatility of the reactants and the final ester product, Gas Chromatography is a highly suitable technique. nist.gov A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. The purity can be determined from the relative area of the product peak in the resulting chromatogram. Coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of each separated component based on its mass spectrum. spectrabase.com

High-Performance Liquid Chromatography (HPLC): For less volatile byproducts or for preparative scale purification, HPLC is the method of choice. bldpharm.com Components are separated in a liquid phase based on their affinity for the stationary phase in the column. Different detector types (e.g., UV-Vis, Refractive Index) can be used depending on the properties of the molecules being analyzed.

Interactive Table 3: Comparison of Chromatographic Techniques Click on the headers to sort the data.

TechniquePrinciple of SeparationBest Suited ForKey Information Provided
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility.Volatile and thermally stable compounds.Purity assessment, quantification of reactants and products.
GC-Mass Spectrometry (GC-MS) GC separation followed by mass-based detection.Identification of unknown components in a mixture.Structural confirmation of product and identification of byproducts.
High-Performance Liquid Chromatography (HPLC) Partitioning between a mobile liquid phase and a stationary solid phase based on polarity.Non-volatile or thermally sensitive compounds; preparative separations.Purity assessment, isolation of pure product.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the starting materials, But-2-ene-1,4-diol and propanoic acid, and for the critical separation of isomers. But-2-ene-1,4-diol exists as cis and trans geometric isomers, and their separation is vital as the isomeric form can significantly influence the properties of resulting polymers.

Research has demonstrated the successful separation of cis and trans isomers of 2-butene-1,4-diol (B106632) using HPLC with chiral columns. nih.gov For instance, a resolution of 2.61 between the isomers was achieved on an (S,S)-Whelk-O 1 column. nih.gov The mobile phase composition, particularly the type and amount of alcohol modifier, is a critical parameter in achieving effective separation. nih.gov

For the analysis of propanoic acid and other small organic acids that might be present as impurities or in a reaction mixture, HPLC with refractive index detection (HPLC-RID) is commonly employed. An isocratic method using an acid-modified mobile phase with a column like the Bio-Rad Aminex HPX-87H allows for the quantification of these components in aqueous samples. researchgate.net The validation of such HPLC methods is crucial to ensure they are accurate, precise, and specific for their intended purpose. pensoft.net

Table 1: Example HPLC Conditions for Isomer and Reactant Analysis

Parameter Setting for Isomer Separation nih.gov Setting for Organic Acid Analysis researchgate.net
Column (S,S)-Whelk-O 1 Chiral Column Bio-Rad Aminex HPX-87H Ion Exclusion
Mobile Phase Hexane-Ethanol (97:3, v/v) Acid-modified aqueous mobile phase
Detection UV Refractive Index (RID)
Flow Rate 1.0 mL/min (typical) Not specified
Temperature Ambient 55 °C
Application Separation of cis/trans But-2-ene-1,4-diol Quantification of propanoic acid

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Mixture Composition

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary technique for analyzing volatile components in a reaction involving But-2-ene-1,4-diol and propanoic acid. It can be used to monitor the consumption of reactants, the formation of the ester product, and the presence of any volatile side products or impurities.

The analysis of diols like But-2-ene-1,4-diol by GC may require a derivatization step to increase their volatility and improve chromatographic peak shape. researchgate.net For example, halogenated alcohols and diols can be derivatized with heptafluorobutyric anhydride (B1165640) before GC analysis with an electron-capture detector. researchgate.net For quantitative analysis of diols in complex matrices like wine, a "salting out" liquid-liquid extraction can be performed, followed by direct analysis of the extract on a polar GC column. oiv.int The NIST database confirms the availability of standardized GC methods for 2-butene-1,4-diol. nist.gov This allows for the identification of the compound based on its retention time under specific chromatographic conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful tool for confirming the molecular identity of the compounds. For the ester formed from But-2-ene-1,4-diol and propanoic acid, MS provides the exact molecular weight, confirming a successful reaction. The computed molecular weight for the 1:1 ester But-2-ene-1,4-diol mono-propanoate would be a combination of the parent molecules minus water, while the PubChem entry for the mixture "But-2-ene-1,4-diol;propanoic acid" lists a molecular weight of 236.26 g/mol , corresponding to a 1:2 adduct. nih.gov

The fragmentation patterns observed in the mass spectrum offer structural information. The molecular ion peak [M]+ for propanoic acid is observed at an m/z of 74, corresponding to [C₃H₆O₂]⁺. docbrown.info Key fragment ions for propanoic acid include those at m/z 57 ([CH₃CH₂CO]⁺) and m/z 45 ([COOH]⁺). docbrown.info For But-2-ene-1,4-diol (molecular weight 88.11 g/mol ), the mass spectrum shows characteristic peaks that can be traced to its structure. nih.govnist.gov When analyzing the ester product, the fragmentation pattern would be a composite of these parent structures, helping to elucidate the final arrangement of atoms.

Table 2: Key Mass Spectrometry Data for Precursors

Compound Molecular Formula Molecular Weight (g/mol) Key Mass-to-Charge (m/z) Fragment Ions
Propanoic Acid C₃H₆O₂ 74.08 74 [M]⁺, 73, 57, 45, 29, 28 docbrown.info
But-2-ene-1,4-diol C₄H₈O₂ 88.11 88 [M]⁺, 70, 57, 42, 31 nih.govnist.gov

Thermal Analysis Techniques for Polymer and Material Characterization (e.g., TGA, DTG, DSC)

When But-2-ene-1,4-diol is used as a monomer in the synthesis of polyesters, thermal analysis techniques are critical for characterizing the resulting material.

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm). For polyesters synthesized from trans-2-butene-1,4-diol and various diacids, melting temperatures were found to range from 61.2 to 78.5 °C. researchgate.net The use of a diol with a methyl side group, such as 1,4-pentanediol, tends to produce more amorphous, elastomeric materials compared to the crystalline polymers obtained with 1,4-butanediol (B3395766). nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing information about its thermal stability and degradation profile. The 5% weight loss temperature (Td, 5%) is a common metric for thermal stability.

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve and shows the rate of mass loss, making it easier to identify the temperature at which maximum degradation occurs.

These analyses are fundamental to understanding the structure-property relationships and determining the suitable processing window and application range for the polymers. researchgate.net

Table 3: Thermal Properties of Polyesters Derived from Butene Diols and Diacids

Polymer System Melting Temp (Tm) (°C) Decomposition Temp (Td, 5%) (°C) Source
Poly(trans-butene suberate) 61.2 >300 researchgate.net
Poly(trans-butene sebacate) 78.5 >300 researchgate.net
Poly(cis-butene dicarboxylates) Varies with diacid ~340 researchgate.net
1,4-PDO/Dodecanedioic acid polyester (B1180765) 8 ~350 nih.gov

Microscopic Techniques for Material Morphology and Structure-Property Relationships (e.g., AFM)

Microscopic techniques are employed to visualize the surface and bulk morphology of materials derived from But-2-ene-1,4-diol and propanoic acid, which is essential for understanding structure-property relationships. While not directly found for this specific compound, techniques like Atomic Force Microscopy (AFM) would be highly relevant for characterizing polymer films or nano-sized polymer particles synthesized from these precursors. nih.gov

AFM provides three-dimensional topographical images of a material's surface at the nanoscale. This allows for the quantification of surface roughness, the identification of distinct phases in a polymer blend, and the visualization of crystalline and amorphous regions. For a polyester film, AFM could reveal how different processing conditions or the inclusion of the cis versus trans isomer of But-2-ene-1,4-diol affects the surface morphology, which in turn influences properties like adhesion, friction, and optical clarity.

Rheological Characterization for Mechanical Properties of Formulated Materials

Rheological characterization is crucial for understanding the flow and deformation behavior of polymeric materials, which dictates their processing and end-use mechanical properties. For polyesters derived from But-2-ene-1,4-diol, rheological studies would measure properties such as viscosity as a function of temperature and shear rate. This information is vital for optimizing processing techniques like extrusion or injection molding.

Furthermore, dynamic mechanical analysis (DMA), a key rheological technique, can be used to probe the viscoelastic properties of the solid material, determining the storage modulus (stiffness) and loss modulus (energy dissipation) over a range of temperatures. The mechanical properties, such as tensile strength and elongation at break, are directly linked to the polymer's molecular weight and crystalline structure. Studies show that incorporating trans-2-butene-1,4-diol into polyesters can lead to materials with tensile properties comparable to or better than many industrial aliphatic polyesters. researchgate.net Similarly, polyesters based on cis-2-butene-1,4-diol (B44940) also exhibit excellent mechanical properties. researchgate.net

Theoretical and Computational Studies of But 2 Ene 1,4 Diol and Propanoic Acid Systems

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful theoretical microscope, providing profound insights into the electronic structure and inherent reactivity of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of systems like but-2-ene-1,4-diol and propanoic acid, elucidating the fundamental factors that govern their chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Descriptors and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the properties of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally tractable yet accurate approach to determine a wide array of molecular descriptors that correlate with reactivity.

For the individual molecules of but-2-ene-1,4-diol and propanoic acid, DFT calculations can determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap typically signifies a more reactive species.

Beyond FMOs, DFT can be used to calculate global reactivity descriptors. These include electronegativity (χ), which measures the tendency of a molecule to attract electrons, chemical hardness (η), which quantifies the resistance to a change in electron distribution, and the global electrophilicity index (ω), which provides a measure of a molecule's electrophilic character. These descriptors offer a holistic view of the molecule's reactivity.

To pinpoint specific reactive sites within a molecule, local reactivity descriptors such as the Fukui function are employed. This function identifies which atoms are most susceptible to nucleophilic or electrophilic attack. In a potential esterification reaction between but-2-ene-1,4-diol and propanoic acid, the Fukui function can highlight the hydroxyl oxygens of the diol and the carbonyl carbon of the carboxylic acid as the most probable centers of reaction.

Table 1: Illustrative DFT-Calculated Molecular Descriptors

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electronegativity (χ)Chemical Hardness (η)Global Electrophilicity (ω)
cis-But-2-ene-1,4-diol-9.781.5411.324.125.661.50
trans-But-2-ene-1,4-diol-9.651.6211.274.025.641.43
Propanoic Acid-11.150.8512.005.156.002.21

Disclaimer: The data presented in this table are for illustrative purposes and can vary based on the chosen DFT functional and basis set.

Semiempirical Methods for Investigating Reaction Mechanisms and Transition States

While highly accurate, DFT calculations can be computationally intensive, particularly for large molecules or for mapping complex reaction pathways. Semiempirical methods, such as AM1 and PM3, provide a faster, albeit less rigorous, alternative. These methods simplify the quantum mechanical equations and use parameters derived from experimental data to approximate molecular properties.

Semiempirical methods are particularly useful for exploring the potential energy surface of a reaction, such as the esterification of but-2-ene-1,4-diol with propanoic acid. By calculating the energies of reactants, products, intermediates, and transition states, these methods can map out the entire reaction mechanism. The identification of the transition state—the highest energy point along the reaction coordinate—is crucial for determining the activation energy and thus the rate of the reaction. For instance, these methods can model the formation of the tetrahedral intermediate that occurs when the hydroxyl group of the diol attacks the carbonyl carbon of the acid, providing valuable insights into the reaction kinetics.

Conformational Analysis and Energetic Landscape Exploration

The flexibility of molecules like but-2-ene-1,4-diol and propanoic acid means they can exist in multiple spatial arrangements, or conformations. The specific conformation of a molecule can significantly influence its reactivity. Computational methods, including both DFT and semiempirical approaches, are employed to perform conformational analysis and explore the energetic landscape of these molecules.

For but-2-ene-1,4-diol, rotation around the C-C and C-O single bonds gives rise to a complex potential energy surface with numerous stable conformers. By calculating the relative energies of these conformers, it is possible to determine their equilibrium populations at a given temperature using the Boltzmann distribution. This information is vital for understanding which conformations are most likely to be involved in a chemical reaction. Similarly, the different conformers of propanoic acid, arising from rotation around its C-C bond, can be analyzed to understand their relative stabilities and reactivities. When considering the interaction between the two molecules, these computational techniques can also identify stable, pre-reaction hydrogen-bonded complexes, shedding light on the initial steps of a potential reaction.

Molecular Dynamics Simulations: Intermolecular Interactions and System Behavior

To understand how but-2-ene-1,4-diol and propanoic acid behave in a bulk, condensed-phase environment, molecular dynamics (MD) simulations are employed. Unlike quantum chemical methods that focus on a few molecules, MD simulations track the movements of a large number of molecules over time, providing a dynamic picture of the system at an atomic level.

In MD simulations, the interactions between atoms are described by a force field, an empirical set of equations and parameters. By solving Newton's equations of motion for every atom in the system, MD simulations can reveal the nature and dynamics of intermolecular interactions. A key interaction in a mixture of but-2-ene-1,4-diol and propanoic acid is hydrogen bonding. The hydroxyl groups of the diol and the carboxylic acid group can both donate and accept hydrogen bonds. MD simulations can quantify the extent and lifetime of these hydrogen bonds, providing insights into the structure and organization of the mixture. Furthermore, MD simulations can be used to compute macroscopic properties such as density, viscosity, and diffusion coefficients, which are crucial for understanding the bulk behavior of the system.

Computational Catalysis: Elucidating Reaction Pathways and Stereoselectivity

Computational methods are indispensable tools in catalysis research, enabling the detailed elucidation of reaction mechanisms and the rational design of new catalysts. For reactions involving but-2-ene-1,4-diol and propanoic acid, computational catalysis can shed light on reaction pathways and explain the origins of stereoselectivity.

The esterification reaction between these two compounds can be catalyzed by acids or enzymes. Using DFT, the entire catalytic cycle for acid catalysis can be modeled, from the initial protonation of the propanoic acid to the final release of the ester product and water. By calculating the energy profile of this cycle, the rate-determining step can be identified, and the role of the catalyst in lowering the activation energy can be understood.

For enzyme-catalyzed reactions, which involve large protein structures, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often used. In this approach, the reactive center of the enzyme is treated with a high-level QM method, while the rest of the protein and the surrounding solvent are described by a more computationally efficient MM force field. This allows for an accurate description of the chemical transformation within the complex enzymatic environment.

Stereoselectivity is a critical aspect of many chemical reactions. But-2-ene-1,4-diol exists as cis and trans isomers, and their reactions can lead to different products. Computational methods can be used to model the transition states for the reactions of both isomers, and by comparing their energies, the preferred reaction pathway and the major product can be predicted. This predictive capability is invaluable for designing reactions that yield specific stereoisomers.

Chemometric Methods for Data Analysis and Correlation in Molecular Systems

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. In the study of systems like but-2-ene-1,4-diol and propanoic acid, chemometrics can be used to analyze large datasets generated from either computational studies or experiments.

A prominent application of chemometrics is in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. By calculating a set of molecular descriptors for a series of related compounds, a statistical model can be built to predict the properties of new, untested molecules.

Principal Component Analysis (PCA) is another powerful chemometric technique used for analyzing large datasets. PCA can reduce the dimensionality of the data, identifying the most significant sources of variation. For example, PCA could be applied to a dataset of properties calculated for different conformers of but-2-ene-1,4-diol to determine the key structural features that influence their energy and reactivity. In the context of MD simulations, clustering algorithms can be used to group similar molecular conformations, simplifying the complex dynamics and identifying the most functionally relevant states of the system.

Sustainability and Environmental Research Perspectives in Chemical Production

Life Cycle Assessment (LCA) for Holistic Environmental Impact Evaluation of Production Processes

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal.

For But-2-ene-1,4-diol (BDO) , LCA studies compare the well-established petrochemical routes with emerging bio-based alternatives. researchgate.net Traditional methods, such as the Reppe process using acetylene (B1199291) and formaldehyde (B43269), are energy-intensive and rely on fossil fuels, contributing to significant greenhouse gas emissions. nih.govnih.gov An LCA of BDO produced from fossil fuels reveals that the primary environmental loads are driven by the energy sources (coal, oil, and natural gas) and the production of chemical inputs like formaldehyde and acetylene. mdpi.com In contrast, bio-based BDO production, particularly from lignocellulosic feedstocks like wheat straw, generally shows a reduced environmental impact. researchgate.netmdpi.com However, these bio-based routes are not without their own environmental considerations, including the impacts of agriculture (e.g., fertilizer use) and the energy required for the biorefinery process itself. researchgate.netmdpi.com

For propanoic acid , LCA studies also highlight a significant distinction between petrochemical and bio-based production. nih.govlu.se The conventional route involves the hydrocarboxylation of ethylene (B1197577), a petroleum derivative. usda.gov Bio-based production, typically through the fermentation of renewable resources like glycerol (B35011) or sugars by Propionibacterium, is presented as a more environmentally friendly alternative. nih.govnih.gov One study found that biomass-based propanoic acid can reduce greenhouse gas emissions by up to 60% compared to its fossil-fuel-based counterpart. lu.seresearchgate.net However, the same study noted that the primary energy input for the bio-based route can be twice as high, underscoring the importance of process efficiency and the source of energy used in the biorefinery. lu.seresearchgate.net

Economic and Environmental Viability Analysis of Bio-based Versus Petroleum-based Production Routes

The transition from petroleum-based to bio-based chemical production hinges on both environmental benefits and economic competitiveness.

The production of bio-based BDO currently faces economic challenges. It trades at a premium, with prices around $2,800 to $3,200 per metric ton compared to $1,800 to $2,200 for conventional BDO. pmarketresearch.com This price difference is attributed to factors like the volatility of feedstock prices (e.g., sugars) and the smaller scale of current bio-production facilities. pmarketresearch.com However, the economic landscape is shifting. For instance, when crude oil prices rise above $85 per barrel, bio-BDO can become cost-competitive in certain applications. pmarketresearch.com Furthermore, policies like the EU Emissions Trading System, which adds a carbon cost to petroleum-based products, are helping to level the playing field. pmarketresearch.com Environmentally, bio-based BDO offers significant advantages, with some processes achieving a 50% reduction in greenhouse gas emissions compared to fossil-based alternatives. europabio.org

Similarly, the economic viability of bio-based propanoic acid is a subject of intensive research. For the bio-process to be sustainable and economically competitive, high efficiency is crucial, with targets for product concentration exceeding 100 g/L and productivity over 2 g/(L·h). nih.gov The cost of the bio-based route is influenced by the feedstock, process efficiency, and energy-intensive downstream processing, particularly the separation of the acid from the fermentation broth. researchgate.net Despite these challenges, bio-based production is economically attractive under optimized conditions. acs.org A comparative study showed that a well-designed bio-based process using glycerol can achieve a 34% reduction in CO2 emissions compared to the petroleum-based route, making it a compelling option as technology improves. acs.orgacs.org

Implementation of Green Chemistry Principles in Synthetic Design and Process Development

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are central to developing sustainable production methods for both BDO and propanoic acid.

For BDO , green chemistry is advanced through biocatalysis and metabolic engineering. nih.gov Scientists are engineering microorganisms like Escherichia coli to produce BDO directly from renewable sugars. nih.govacs.org This bio-based approach avoids the harsh conditions and hazardous materials associated with traditional chemical synthesis. researchgate.net Key strategies include improving the supply of precursor molecules within the cell, enhancing the activity of critical enzymes, and minimizing the production of unwanted byproducts. acs.org Another green approach involves the catalytic hydrogenation of bio-derived succinic acid or furfural (B47365) to produce BDO. rsc.orgresearchgate.net

For propanoic acid , green chemistry is embodied by the shift to fermentation-based production using renewable feedstocks. psu.edu The use of Propionibacteria, which are "Generally Recognized As Safe" (GRAS), further enhances the green profile of this process. psu.edu Research focuses on improving the acid tolerance of these microbes, which can increase yields and productivity. psu.edu For example, enhancing the synthesis of trehalose (B1683222), a protective sugar, in Propionibacterium acidipropionici has led to significantly higher concentrations of propanoic acid in fed-batch fermentations. psu.edu Improving downstream separation technologies, such as using weak-base adsorption instead of conventional ion exchange, can also dramatically reduce energy consumption and greenhouse gas emissions. rsc.org

Valorization of Renewable Feedstocks and Industrial Waste Streams

A key aspect of a sustainable circular economy is the valorization of waste products and renewable biomass, transforming them into valuable chemicals.

The production of bio-based BDO is a prime example of feedstock valorization. A variety of renewable sources can be used, including sugars, starches, and lignocellulosic biomass from agricultural residues like wheat straw or cardoon. nih.govusdanalytics.commdpi.com This not only provides a renewable pathway to BDO but also creates value from agricultural byproducts that might otherwise be underutilized. mdpi.com The integration of a biorefinery into existing industrial processes allows for the conversion of these raw materials into BDO, often with systems designed to reuse byproducts for energy, further optimizing the life cycle. europabio.org

The production of propanoic acid also heavily relies on the valorization of waste streams. Crude glycerol, a major byproduct of the biodiesel industry, is a particularly attractive feedstock. nih.govmdpi.com Fermentation processes have been developed to efficiently convert this low-cost glycerol into propanoic acid. nih.govresearchgate.netnih.gov Studies have demonstrated high-yield production of propanoic acid from glycerol using various reactor technologies, such as anaerobic fluidized bed reactors. nih.govresearchgate.net Other low-cost feedstocks like whey lactose (B1674315), a byproduct from the dairy industry, have also been successfully used, showcasing the versatility and resourcefulness of bio-based production routes. psu.edu

Strategies for Reducing Carbon Footprint and Greenhouse Gas Emissions in Chemical Manufacturing

Reducing the carbon footprint of chemical manufacturing is a critical goal for mitigating climate change. The strategies for BDO and propanoic acid production focus on shifting from fossil-based resources to renewable ones and optimizing process efficiency.

For BDO , the most significant reduction in greenhouse gas (GHG) emissions comes from switching to bio-based production methods. usdanalytics.com Bio-based routes can reduce GHG emissions by 50% or more compared to conventional petrochemical processes. europabio.org One LCA study estimated that bio-based 2,3-butanediol (B46004) production resulted in 3.6 kg CO2-eq per kg of product, compared to 5.9 kg CO2-eq for fossil-based routes. researchgate.net Companies are also optimizing their existing fossil-fuel-based processes to lower their carbon footprint. For example, using efficient combined heat and power plants and natural gas instead of coal as a primary raw material can significantly reduce the product carbon footprint (PCF) of conventionally produced BDO. eog-asia.combasf.com

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